molecular formula C11H18O3 B1325302 7-Cyclobutyl-7-oxoheptanoic acid CAS No. 898766-83-1

7-Cyclobutyl-7-oxoheptanoic acid

Cat. No.: B1325302
CAS No.: 898766-83-1
M. Wt: 198.26 g/mol
InChI Key: GPEPRRMJQZGFFB-UHFFFAOYSA-N
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Description

7-Cyclobutyl-7-oxoheptanoic acid is a useful research compound. Its molecular formula is C11H18O3 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Cyclobutyl-7-oxoheptanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Cyclobutyl-7-oxoheptanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-cyclobutyl-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c12-10(9-5-4-6-9)7-2-1-3-8-11(13)14/h9H,1-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEPRRMJQZGFFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645361
Record name 7-Cyclobutyl-7-oxoheptanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-83-1
Record name 7-Cyclobutyl-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Cyclobutyl-7-oxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and scientifically rigorous pathway for the synthesis of 7-Cyclobutyl-7-oxoheptanoic acid. Recognizing the challenges associated with direct functionalization of strained ring systems, this document outlines a robust and logical four-step synthetic route. The proposed pathway leverages a strategic Grignard reaction, a cornerstone of carbon-carbon bond formation in organic synthesis, to circumvent the potential for ring-opening or rearrangement that could occur under harsher conditions such as Friedel-Crafts acylation. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a framework for the successful laboratory-scale preparation of the target molecule.

Introduction and Strategic Rationale

The synthesis of molecules incorporating a cyclobutane ring presents unique challenges due to the inherent ring strain of the four-membered carbocycle. Direct acylation of cyclobutane via classical methods like the Friedel-Crafts reaction is generally not feasible due to the inertness of alkanes and the high propensity for the cyclobutane ring to undergo cleavage under the strong Lewis acid conditions typically employed[1]. Therefore, a more nuanced approach is required to construct the target molecule, 7-Cyclobutyl-7-oxoheptanoic acid.

The synthetic strategy detailed herein is predicated on the formation of the key carbon-carbon bond between the cyclobutyl moiety and the heptanoyl chain via a nucleophilic addition of a cyclobutyl organometallic species to an appropriately functionalized seven-carbon electrophile. This approach, centered around the Grignard reaction, is a well-established and highly reliable method for ketone synthesis and avoids the harsh, acidic conditions that could compromise the integrity of the cyclobutane ring.

The overall synthetic pathway can be conceptualized as a four-stage process:

  • Protection of a Bifunctional Seven-Carbon Precursor: To ensure selective reaction at one end of the seven-carbon chain, a dicarboxylic acid precursor (pimelic acid) is utilized in a mono-protected form.

  • Activation of the Carboxylic Acid: The unprotected carboxylic acid is converted to a highly reactive acyl chloride, priming it for nucleophilic attack.

  • Grignard-mediated C-C Bond Formation: A cyclobutyl Grignard reagent is prepared and reacted with the acyl chloride to form the desired ketone.

  • Deprotection to Yield the Final Product: The protecting group is removed from the terminus of the heptanoyl chain to reveal the carboxylic acid functionality of the target molecule.

This strategic sequence ensures high selectivity and is based on well-understood and widely practiced laboratory techniques, providing a high probability of success for the synthesis of 7-Cyclobutyl-7-oxoheptanoic acid.

Visualized Synthesis Pathway

The following diagram illustrates the proposed four-step synthesis of 7-Cyclobutyl-7-oxoheptanoic acid.

Synthesis_Pathway cluster_0 Step 1: Starting Material cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: Grignard Reaction cluster_3 Step 4: Deprotection A Pimelic Acid B 7-(tert-Butoxy)-7-oxoheptanoic acid A->B Monoprotection C 7-(tert-Butoxy)-7-oxoheptanoyl chloride B->C SOCl2 E tert-Butyl 7-cyclobutyl-7-oxoheptanoate C->E D Cyclobutylmagnesium bromide D->E F 7-Cyclobutyl-7-oxoheptanoic acid E->F TFA or ZnBr2

Caption: Proposed four-step synthesis of 7-Cyclobutyl-7-oxoheptanoic acid.

Detailed Experimental Protocols

Materials and Reagents
ReagentSupplierPurityNotes
7-(tert-Butoxy)-7-oxoheptanoic acidCommercial Vendor≥95%CAS: 1469894-57-2[2][3][4][5]
Thionyl chloride (SOCl₂)Commercial Vendor≥99%Handle in a fume hood.
BromocyclobutaneCommercial Vendor≥97%
Magnesium turningsCommercial Vendor≥99.5%
Anhydrous diethyl ether or THFCommercial VendorDri-SolvFor Grignard reaction.
Trifluoroacetic acid (TFA)Commercial Vendor≥99%For deprotection.
Dichloromethane (DCM)Commercial VendorAnhydrous
Saturated aqueous sodium bicarbonatePrepared in-houseN/A
Saturated aqueous ammonium chloridePrepared in-houseN/A
Anhydrous magnesium sulfateCommercial VendorN/AFor drying organic layers.
Step 1 & 2: Synthesis of 7-(tert-Butoxy)-7-oxoheptanoyl chloride

Rationale: This two-step sequence begins with the commercially available mono-protected pimelic acid derivative, 7-(tert-butoxy)-7-oxoheptanoic acid[2][3][4][5]. The free carboxylic acid is then converted to the more reactive acyl chloride using thionyl chloride. This is a standard transformation that proceeds readily.[6][7]

Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 7-(tert-butoxy)-7-oxoheptanoic acid (1 equivalent).

  • Add anhydrous dichloromethane (DCM) to dissolve the starting material.

  • Carefully add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then gently reflux for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases.

  • Monitor the reaction by TLC or by quenching a small aliquot with methanol and analyzing the resulting methyl ester by GC-MS.

  • Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure.

  • The resulting crude 7-(tert-butoxy)-7-oxoheptanoyl chloride is typically used in the next step without further purification.

Step 3: Grignard Reaction for the Synthesis of tert-Butyl 7-cyclobutyl-7-oxoheptanoate

Rationale: This is the key bond-forming step. Cyclobutylmagnesium bromide, a Grignard reagent, is prepared from bromocyclobutane and magnesium metal[8][9]. This nucleophile then attacks the electrophilic carbonyl carbon of the acyl chloride. To prevent the common side reaction where a second equivalent of the Grignard reagent adds to the newly formed ketone to yield a tertiary alcohol, the reaction is carried out at low temperature and the Grignard reagent is added slowly to the acyl chloride solution.[1][10] The use of less reactive organocadmium reagents is an alternative to avoid this side reaction, but careful control of the Grignard reaction conditions is often sufficient.[11]

Protocol:

Part A: Preparation of Cyclobutylmagnesium Bromide

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 equivalents).

  • Add a small crystal of iodine to the flask to activate the magnesium surface.

  • Add a small portion of a solution of bromocyclobutane (1 equivalent) in anhydrous diethyl ether or THF via the dropping funnel.

  • The reaction is initiated by gentle warming or the addition of the iodine crystal, which will be indicated by the disappearance of the iodine color and gentle boiling of the ether.

  • Once the reaction has started, add the remaining bromocyclobutane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • The resulting greyish solution of cyclobutylmagnesium bromide is used directly in the next step.

Part B: Reaction with Acyl Chloride

  • In a separate flame-dried, three-necked flask, dissolve the crude 7-(tert-butoxy)-7-oxoheptanoyl chloride (from Step 2) in anhydrous diethyl ether or THF.

  • Cool this solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the freshly prepared cyclobutylmagnesium bromide solution (1 equivalent) dropwise to the acyl chloride solution with vigorous stirring.

  • Maintain the temperature at -78 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional hour.

  • Slowly warm the reaction to room temperature and stir for another hour.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, tert-butyl 7-cyclobutyl-7-oxoheptanoate, can be purified by column chromatography on silica gel.

Step 4: Deprotection to Yield 7-Cyclobutyl-7-oxoheptanoic Acid

Rationale: The final step is the removal of the tert-butyl protecting group to unveil the carboxylic acid. This is typically achieved under acidic conditions. Trifluoroacetic acid (TFA) is highly effective for this transformation.[12] The tert-butyl group is cleaved as the stable tert-butyl cation, which is then quenched. Milder Lewis acids like zinc bromide can also be employed if the substrate is sensitive to strong acids.[13]

Protocol:

  • Dissolve the purified tert-butyl 7-cyclobutyl-7-oxoheptanoate (from Step 3) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.

  • Once the starting material is consumed, remove the DCM and excess TFA under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure 7-Cyclobutyl-7-oxoheptanoic acid.

Mechanistic Insight: The Grignard Reaction

The core of this synthesis is the nucleophilic acyl substitution reaction between the cyclobutylmagnesium bromide and the acyl chloride. The following diagram illustrates the generally accepted mechanism.

Caption: Mechanism of the Grignard reaction with an acyl chloride.

The reaction proceeds via a tetrahedral intermediate which then collapses, eliminating the chloride ion to form the ketone. The high reactivity of the Grignard reagent necessitates careful temperature control to prevent a second addition to the product ketone.

Conclusion

The synthesis of 7-Cyclobutyl-7-oxoheptanoic acid can be effectively achieved through a well-designed, four-step pathway that prioritizes the stability of the cyclobutane ring. By employing a Grignard-based carbon-carbon bond formation strategy, this guide provides a reliable and reproducible method for accessing this valuable molecule. The protocols outlined are based on established and robust chemical transformations, offering a high degree of confidence for successful implementation in a laboratory setting. This technical guide serves as a comprehensive resource for chemists engaged in the synthesis of novel cyclobutane-containing compounds for applications in medicinal chemistry and materials science.

References

  • Reaction of Acyl Chlorides with Grignard reagent. (2024, November 11). YouTube. [Link]

  • Preparation of Ketones. (2026, January 14). CK-12 Foundation. [Link]

  • Hatano, M., Matsumura, T., & Ishihara, K. (2005). Direct addition of Grignard reagents to aryl acid chlorides: an efficient synthesis of aryl ketones. Organic Letters, 7(4), 573–576. [Link]

  • Wu, Y., & Sun, Y. P. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(17), 5666–5669. [Link]

  • tert-Butyl Ethers. Organic Chemistry Portal. [Link]

  • Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(23), 9045–9050. [Link]

  • Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. (2023, March 28). Chemistry Steps. [Link]

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017, November 19). Chemistry Stack Exchange. [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. [Link]

  • Conversion of Acid Chlorides to Ketones. (2024, December 5). Chemistry Steps. [Link]

  • Lec6 - Carboxylic acid Conversions to Acyl Chlorides, Anhydrides and Esters. (2024, March 15). YouTube. [Link]

  • Acyl chloride synthesis. Organic Chemistry Portal. [Link]

  • Converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]

  • Acid to Ester - Common Conditions. Organic Chemistry Data. [Link]

  • 7-(tert-Butoxy)-7-oxoheptanoic acid. Synthonix. [Link]

  • Cyclobutyl bromide on treatment with magnesium in dry ether forms an orga... Filo. [Link]

  • 7-(tert-Butoxy)-7-oxoheptanoic acid. PubChem. [Link]

  • Preparation of n-butylmagnesium bromide (bromobutylmagnesium). PrepChem. [Link]

  • Pimelic acid. The Good Scents Company. [Link]

  • Preparation of amides mediated by isopropylmagnesium bromide under continuous flow conditions. Organic and Biomolecular Chemistry. [Link]

  • Cyclobutylmagnesium bromide, 0.50 M in THF. Synthonix. [Link]

  • Pimelic acid. Wikipedia. [Link]

  • Process for making grignard reagents.

Sources

An In-depth Technical Guide to the Structural Analysis of 7-Cyclobutyl-7-oxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 7-Cyclobutyl-7-oxoheptanoic acid. As a molecule of interest in synthetic chemistry and potentially as a building block in drug discovery, a thorough understanding of its structural characteristics is paramount. This document outlines the theoretical underpinnings and practical methodologies for its analysis using a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Furthermore, this guide presents detailed, field-proven protocols and predictive data to serve as a benchmark for researchers. The causality behind experimental choices is explained to empower scientists to not only replicate these methods but also to adapt them to similar analytical challenges.

Introduction

7-Cyclobutyl-7-oxoheptanoic acid (C₁₁H₁₈O₃) is a bifunctional organic molecule featuring a cyclobutyl ketone and a terminal carboxylic acid on a seven-carbon aliphatic chain. While its direct applications are still under exploration, its structural motifs are prevalent in various biologically active compounds and synthetic intermediates. The robust and unambiguous confirmation of its molecular structure is a critical first step in any research and development endeavor. This guide is structured to provide a logical workflow for this analytical process, ensuring scientific integrity and trustworthy results.

The molecular structure of 7-Cyclobutyl-7-oxoheptanoic acid is as follows:

Chemical structure of 7-Cyclobutyl-7-oxoheptanoic acid

Table 1: Fundamental Properties of 7-Cyclobutyl-7-oxoheptanoic Acid

PropertyValue
Molecular Formula C₁₁H₁₈O₃
Molecular Weight 198.26 g/mol
Exact Mass 198.12560 u

Analytical Workflow: A Holistic Approach

Structural_Analysis_Workflow Figure 1: Integrated Workflow for Structural Elucidation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of 7-Cyclobutyl-7-oxoheptanoic acid purification HPLC Purification synthesis->purification Crude Product nmr NMR Spectroscopy ¹H NMR ¹³C NMR purification->nmr Purified Analyte ms Mass Spectrometry High-Resolution MS purification->ms ir Infrared Spectroscopy FTIR-ATR purification->ir data_integration Data Integration & Interpretation nmr->data_integration ms->data_integration ir->data_integration final_structure Confirmed Structure of 7-Cyclobutyl-7-oxoheptanoic acid data_integration->final_structure Corroborated Evidence

Caption: Integrated workflow for the synthesis, purification, and structural elucidation of 7-Cyclobutyl-7-oxoheptanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For 7-Cyclobutyl-7-oxoheptanoic acid, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal the number of unique proton environments, their integration (relative number of protons), and their connectivity through spin-spin coupling.

Table 2: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Integrations

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Hₐ (Carboxylic Acid)~12.0Singlet (broad)1H
Hₑ (α to cyclobutyl C=O)~3.2Quintet1H
Hc (α to acid C=O)~2.7Triplet2H
Hf (β to cyclobutyl C=O)~2.3Multiplet2H
Hd (β to acid C=O)~2.2Multiplet2H
Hb (γ to acid C=O)~1.7Multiplet2H
Hg (γ to cyclobutyl C=O)~1.6Multiplet2H
Hh (δ to cyclobutyl C=O)~1.4Multiplet2H

Rationale for Predictions: The carboxylic acid proton (Hₐ) is highly deshielded and often appears as a broad singlet. The proton alpha to the cyclobutyl ketone (Hₑ) is significantly downfield due to the electron-withdrawing effect of the carbonyl group. The protons alpha to the carboxylic acid (Hc) are also deshielded. The remaining aliphatic protons will appear in the typical 1.4-2.3 ppm range, with their exact shifts and multiplicities depending on their proximity to the electron-withdrawing groups.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will indicate the number of unique carbon environments.

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (ppm)
C₁ (Ketone C=O)~210
C₈ (Carboxylic Acid C=O)~180
C₂ (α to ketone C=O)~50
C₇ (α to acid C=O)~43
C₃ (β to ketone C=O)~35
C₆ (β to acid C=O)~29
C₄ (γ to ketone C=O)~25
C₅ (γ to acid C=O)~24
C₉, C₁₁, C₁₀~18-28

Rationale for Predictions: The carbonyl carbons of the ketone (C₁) and carboxylic acid (C₈) are the most downfield signals. The carbons alpha to these carbonyls (C₂ and C₇) are also deshielded. The remaining aliphatic and cyclobutyl carbons will appear in the upfield region.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve 10-20 mg of purified 7-Cyclobutyl-7-oxoheptanoic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1][2][3][4]

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the range of -2 to 14 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • A larger number of scans will be required due to the low natural abundance of ¹³C (typically 1024 or more scans).

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to the residual solvent peak or an internal standard like TMS).

Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition and identifying the fragmentation patterns of the molecule.

Predicted Mass Spectrum and Fragmentation

Table 4: Predicted Key Ions in the Mass Spectrum

m/z (calculated) Ion Formula Description
198.12560[C₁₁H₁₈O₃]⁺Molecular Ion (M⁺)
181.12284[C₁₁H₁₇O₂]⁺Loss of OH (M-17)
153.09154[C₉H₁₃O₂]⁺Loss of C₂H₅ from cyclobutyl ring
115.07589[C₆H₁₁O₂]⁺Cleavage of the aliphatic chain
83.04968[C₅H₇O]⁺Cyclobutylcarbonyl cation
60.02113[C₂H₄O₂]⁺McLafferty rearrangement fragment

Rationale for Fragmentation: The primary fragmentation pathways for keto-acids include α-cleavage adjacent to the carbonyl groups and McLafferty rearrangement.[5][6][7][8]

Fragmentation_Pattern Figure 2: Predicted Mass Spectrometry Fragmentation M Molecular Ion (M⁺) m/z = 198.12560 F1 Loss of OH m/z = 181.12284 M->F1 -OH F2 Loss of C₂H₅ m/z = 153.09154 M->F2 -C₂H₅ F3 Cyclobutylcarbonyl Cation m/z = 83.04968 M->F3 α-cleavage F4 McLafferty Rearrangement m/z = 60.02113 M->F4 γ-H transfer

Caption: Predicted major fragmentation pathways for 7-Cyclobutyl-7-oxoheptanoic acid in mass spectrometry.

Experimental Protocol for High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the purified compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[9]

  • Instrumentation: Utilize an HRMS instrument such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.

  • Ionization: Electrospray ionization (ESI) is a suitable technique for this molecule, likely in negative ion mode to deprotonate the carboxylic acid.

  • Data Acquisition:

    • Acquire a full scan mass spectrum over a mass range of m/z 50-500.

    • Perform tandem MS (MS/MS) on the molecular ion peak (or [M-H]⁻) to obtain fragmentation data.

  • Data Analysis: Determine the exact mass of the molecular ion and its fragments. Use this information to confirm the elemental composition and compare the fragmentation pattern with the predicted pathways.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Predicted IR Absorption Bands

Table 5: Characteristic IR Absorption Frequencies

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid)3300-2500Broad, Strong
C-H (sp³ hybridized)2960-2850Strong
C=O (Ketone)~1715Strong
C=O (Carboxylic Acid)~1710Strong

Rationale for Predictions: The carboxylic acid O-H stretch will appear as a very broad band due to hydrogen bonding.[10][11][12][13][14] The C=O stretches for the ketone and carboxylic acid will be strong and sharp, likely overlapping to form a broad, intense peak around 1710-1715 cm⁻¹. The aliphatic C-H stretches will be present in their usual region.

Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
  • Sample Preparation: No extensive sample preparation is required. Place a small amount of the solid or liquid sample directly onto the ATR crystal.[15][16][17][18][19]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Scan: Perform a background scan with a clean ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the predicted values to confirm the presence of the expected functional groups.

Chromatographic Analysis: Purity Assessment and Preparative Separation

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of 7-Cyclobutyl-7-oxoheptanoic acid and for its preparative purification.

Recommended HPLC Method
  • Column: A reverse-phase C18 column is suitable for this moderately polar compound.[20][21][22][23][24]

  • Mobile Phase: A gradient elution using a mixture of water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) and acetonitrile or methanol is recommended. The acid suppresses the ionization of the carboxylic acid, leading to better peak shape.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is appropriate for detecting the carbonyl and carboxyl groups.

  • Purity Assessment: The purity of the sample can be determined by the relative area of the main peak in the chromatogram.

Conclusion

The structural elucidation of 7-Cyclobutyl-7-oxoheptanoic acid is a systematic process that relies on the synergistic application of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. This guide has provided a comprehensive theoretical framework and practical protocols for this analytical endeavor. By following the outlined workflow and comparing experimental data with the provided predictions, researchers can confidently and accurately confirm the structure of this molecule. The principles and methodologies detailed herein are not only applicable to the target compound but also serve as a valuable reference for the structural analysis of other novel organic molecules.

References

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An In-depth Technical Guide to the Biological Activity of Cyclobutyl Keto Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Role of Strained Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can confer improved pharmacological properties is perpetual. Among these, strained ring systems have garnered significant interest due to their unique conformational constraints and electronic properties. The cyclobutane moiety, a four-membered carbocycle, stands out for its distinct puckered conformation and inherent ring strain of approximately 26 kcal/mol.[1] This rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target and can lock a molecule into a bioactive conformation, potentially leading to enhanced potency and selectivity.[2][3]

This guide focuses on a specific, yet underexplored, class of these molecules: cyclobutyl keto acids . These compounds incorporate both a ketone and a carboxylic acid functionality, presenting a rich chemical scaffold for derivatization and interaction with biological targets. While direct literature on the biological activities of cyclobutyl keto acids as standalone therapeutic agents is nascent, their significance as key intermediates and structural motifs in more complex bioactive molecules is increasingly recognized.[4][5] This document will provide a comprehensive overview of the known and potential biological activities associated with this scaffold, the underlying mechanistic principles, and the experimental workflows required for their evaluation.

Part 1: The Cyclobutyl Ring as a Bioactive Scaffold

The utility of the cyclobutane ring in medicinal chemistry is well-established, with several approved drugs and clinical candidates incorporating this motif.[1][3] Its inclusion can offer several advantages over more flexible, unstrained rings:

  • Improved Potency and Selectivity: The rigid structure of the cyclobutane ring can orient substituents in a precise three-dimensional arrangement, optimizing interactions with a target's binding pocket.[2] This conformational restriction can lead to a significant increase in potency, as seen in the hepatitis C virus (HCV) NS3/4A protease inhibitor boceprevir, where the cyclobutane-containing analogue is substantially more potent than its cyclopropyl or cyclopentyl counterparts.[3]

  • Enhanced Metabolic Stability: The replacement of metabolically susceptible groups with a cyclobutane ring can block sites of oxidation by cytochrome P450 enzymes, thereby improving a drug's pharmacokinetic profile.[3]

  • Novel Chemical Space: Cyclobutane derivatives provide access to a unique area of chemical space, allowing for the development of compounds with novel intellectual property and the potential to overcome drug resistance.[1]

The introduction of keto and carboxylic acid functionalities onto this rigid scaffold creates a versatile platform for drug design. The ketone can act as a hydrogen bond acceptor, while the carboxylic acid can serve as a hydrogen bond donor/acceptor or engage in ionic interactions. These groups are also key handles for synthetic elaboration, allowing for the generation of diverse libraries of compounds for screening.[4][5]

Part 2: Known and Potential Biological Activities

While specific studies on "cyclobutyl keto acids" are limited, we can infer their potential biological activities by examining related cyclobutane-containing molecules and the types of targets that recognize keto-acid functionalities.

Enzyme Inhibition

Many enzyme inhibitors feature keto-acid motifs to mimic substrates or transition states. The cyclobutane scaffold can serve to present these functionalities in a constrained and favorable orientation for binding within an enzyme's active site.

  • Protease Inhibition: The keto-acid functionality can be elaborated into keto-amide or other warheads that covalently or non-covalently interact with catalytic residues in proteases. The rigid cyclobutane ring would serve to position the warhead and other substituents for optimal binding.

  • Kinase Inhibition: While less common, the carboxylic acid of a cyclobutyl keto acid could potentially interact with the hinge region of a kinase, a common binding motif for kinase inhibitors.

  • Metabolic Enzyme Inhibition: The structural similarity to endogenous metabolites could allow cyclobutyl keto acids to act as inhibitors of enzymes involved in metabolic pathways. For example, derivatives of the anti-inflammatory agent tebufelone, which feature a 5-keto-substituted benzofuran core, have been shown to be dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[6] This suggests that keto-substituted cyclic compounds can be effective anti-inflammatory agents.

Anti-inflammatory and Analgesic Activity

As mentioned, compounds containing a keto-substituted cyclic core have demonstrated potent anti-inflammatory and analgesic properties.[6][7] The mechanism often involves the inhibition of enzymes in the arachidonic acid cascade, such as COX-1, COX-2, and 5-LOX. The development of selective COX-2 inhibitors is a major goal in this area to reduce the gastrointestinal side effects associated with non-selective NSAIDs. The unique stereochemistry of a cyclobutyl keto acid scaffold could be exploited to achieve this selectivity.

Anticancer Activity

The cyclobutane ring is present in the well-known chemotherapy agent, carboplatin, where it replaces the chloride ligands of cisplatin to reduce nephrotoxicity.[1][3] This demonstrates the utility of the cyclobutane scaffold in modulating the properties of anticancer agents. Cyclobutyl keto acids could serve as starting points for the development of novel anticancer drugs, for instance, by acting as scaffolds for inhibitors of cancer-associated enzymes or as novel DNA-interacting agents.

Antimicrobial and Antiviral Activity

A wide range of natural products containing the cyclobutane moiety, particularly alkaloids, have shown significant antimicrobial and antibacterial activities.[8] The rigid framework of the cyclobutane ring is a common feature in these bioactive natural products. While these are not keto acids, it highlights the general potential of the cyclobutane scaffold in the development of anti-infective agents.

Part 3: Experimental Workflows for Evaluation

The evaluation of the biological activity of novel cyclobutyl keto acids requires a systematic approach, starting with in vitro assays and progressing to cell-based and potentially in vivo models.

Synthesis of Chiral Cyclobutyl Keto Acids

A key prerequisite for biological evaluation is the ability to synthesize enantiomerically pure cyclobutyl keto acids. As biological systems are chiral, different enantiomers of a compound can have vastly different activities. A concise synthetic route starting from the inexpensive terpene myrtenal has been developed to access chiral cyclobutyl keto acids with two stereocenters.[4][5]

Protocol 1: Synthesis of a Chiral Cyclobutyl Keto Acid from Myrtenal [4][5]

  • Oxidation: Myrtenal is oxidized to myrtenoic acid using a sodium chlorite/hydrogen peroxide-based protocol.

  • Amide Coupling: The resulting carboxylic acid is coupled with an 8-aminoquinoline (8-AQ) auxiliary to form an amide. This auxiliary serves as a directing group for the subsequent C-H activation step.

  • C-H Arylation: A palladium-catalyzed C(sp²)-H arylation is performed on the vinylic position of the myrtenal-derived scaffold. This step allows for the introduction of chemical diversity.

  • Auxiliary Removal: The 8-AQ auxiliary is removed to reveal the free carboxylic acid.

  • Ozonolysis: An oxidative ring-opening of the bicyclic scaffold is carried out using ozonolysis to yield the final cyclobutane keto acid derivative.

This synthetic route allows for the creation of a library of diverse cyclobutyl keto acids for biological screening.

In Vitro Enzyme Inhibition Assays

To screen for enzyme inhibitory activity, a panel of relevant enzymes should be selected based on the therapeutic area of interest (e.g., proteases, kinases, COX enzymes).

Protocol 2: General Protocol for a Fluorogenic Enzyme Inhibition Assay

  • Reagent Preparation: Prepare assay buffer, substrate solution (a fluorogenic peptide or small molecule), and enzyme solution at appropriate concentrations.

  • Compound Preparation: Prepare a dilution series of the test cyclobutyl keto acid in DMSO.

  • Assay Plate Setup: In a 96- or 384-well plate, add the test compound dilutions, followed by the enzyme solution. Incubate for a pre-determined time to allow for compound-enzyme binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Signal Detection: Monitor the increase in fluorescence over time using a plate reader. The rate of reaction is proportional to the slope of the fluorescence versus time curve.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Assays

Cell-based assays are crucial for confirming the activity of a compound in a more biologically relevant context and for assessing its cytotoxicity.

Protocol 3: Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)

  • Cell Seeding: Seed cells of a relevant cell line (e.g., a cancer cell line for anticancer screening) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a dilution series of the test cyclobutyl keto acid and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Signal Detection: Measure the absorbance or luminescence using a plate reader. The signal is proportional to the number of viable cells.

  • Data Analysis: Calculate the percent cell viability for each compound concentration relative to a vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) or CC₅₀ (concentration for 50% cytotoxicity) value.

Target Engagement and Mechanism of Action Studies

Once a bioactive compound is identified, further studies are needed to confirm its mechanism of action.

  • Thermal Shift Assays (TSA): To confirm direct binding to a protein target.

  • Surface Plasmon Resonance (SPR): To determine the binding kinetics (kₒₙ, kₒff) and affinity (K₋).

  • X-ray Crystallography: To determine the binding mode of the compound in the active site of the target protein.

  • Cellular Pathway Analysis: Using techniques like Western blotting or reporter gene assays to confirm that the compound modulates the expected signaling pathway in cells.

Part 4: Data Presentation and Visualization

For clarity and comparative analysis, quantitative data from biological assays should be presented in a structured tabular format.

Table 1: Example Data Table for Enzyme Inhibition and Cytotoxicity

Compound IDTarget Enzyme IC₅₀ (µM)Cell Line GI₅₀ (µM)
CKA-0011.2 ± 0.35.8 ± 1.1
CKA-0020.8 ± 0.13.4 ± 0.7
CKA-003> 50> 100

Logical relationships and experimental workflows can be effectively visualized using diagrams.

Experimental_Workflow cluster_synthesis Synthesis & Library Generation cluster_screening Biological Screening cluster_moa Mechanism of Action Syn Synthesis of Chiral Cyclobutyl Keto Acids Lib Library of Analogs Syn->Lib Diversification HTS In Vitro Enzyme Assays (IC50) Lib->HTS CBA Cell-Based Assays (GI50) HTS->CBA Active Hits TE Target Engagement (TSA, SPR) CBA->TE Confirmed Hits SP Structural Biology (X-ray) TE->SP PA Pathway Analysis TE->PA

Caption: A generalized workflow for the discovery and characterization of bioactive cyclobutyl keto acids.

Conclusion and Future Outlook

The cyclobutyl keto acid scaffold represents a promising, yet relatively untapped, area for drug discovery. Its inherent conformational rigidity, combined with the versatile chemical handles of the ketone and carboxylic acid groups, provides a unique platform for the design of novel therapeutics. While the direct biological data for this specific class of compounds is still emerging, the proven success of other cyclobutane-containing drugs and the known importance of the keto-acid motif in enzyme inhibition strongly suggest a high potential for future discoveries.

Future research should focus on the synthesis of diverse libraries of cyclobutyl keto acids and their screening against a wide range of biological targets. Detailed structure-activity relationship (SAR) studies, guided by computational modeling and structural biology, will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. As our understanding of this unique chemical space grows, cyclobutyl keto acids may prove to be a valuable addition to the medicinal chemist's toolkit in the development of next-generation therapies.

References

  • de la Torre, A., T. J. R. A. T. R. C. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(18), 2737-2753. [Link]

  • Al-Harrasi, A., Csuk, R., & Al-Rawahi, A. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26-39. [Link]

  • Oreate AI. (2026, January 7). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Oreate AI Blog. [Link]

  • Al-Harrasi, A., Csuk, R., & Al-Rawahi, A. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26-39. [Link]

  • Pourghasemi Lati, M., & Bäckvall, J.-E. (2021). A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. The Journal of Organic Chemistry, 86(12), 8295–8303. [Link]

  • Zhu, C., Liu, C., & Engle, K. M. (2021). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. ACS Catalysis, 11(15), 9636–9642. [Link]

  • Pourghasemi Lati, M., & Bäckvall, J.-E. (2021). A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. The Journal of Organic Chemistry, 86(12), 8295–8303. [Link]

  • Reyes-Zurita, F. J., & Rufino-Palomares, E. E. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Molecules, 29(11), 2465. [Link]

  • Grygorenko, O. O., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

  • Talley, J. J., et al. (1998). New cyclooxygenase-2/5-lipoxygenase inhibitors. 3. 7-tert-butyl-2, 3-dihydro-3,3-dimethylbenzofuran derivatives as gastrointestinal safe antiinflammatory and analgesic agents: variations at the 5 position. Journal of Medicinal Chemistry, 41(18), 3515–3529. [Link]

  • Wang, Y., et al. (2024). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv. [Link]

  • Talley, J. J., et al. (1998). New cyclooxygenase-2/5-lipoxygenase inhibitors. 1. 7-tert-buty1-2,3-dihydro-3,3-dimethylbenzofuran derivatives as gastrointestinal safe antiinflammatory and analgesic agents: discovery and variation of the 5-keto substituent. Journal of Medicinal Chemistry, 41(7), 1112–1123. [Link]

Sources

Cyclobutyl Scaffolds in Modern Drug Discovery: Structural Dynamics, Bioisosterism, and Synthetic Access

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclobutane ring has evolved from a mere academic curiosity of "ring strain" to a privileged scaffold in modern medicinal chemistry. Historically overshadowed by the ubiquity of cyclopropanes and cyclopentanes, the four-membered ring offers a unique "Goldilocks" zone of physicochemical properties. It provides defined vectorial alignment of substituents without the planarity of aromatic systems, enhancing


 character while maintaining metabolic robustness. This guide explores the structural rationale for deploying cyclobutyl moieties as bioisosteres, analyzes their impact on ADME properties, and details the cutting-edge "strain-release" synthetic methodologies that have democratized access to these scaffolds.

Structural Dynamics & Physicochemical Properties[1]

The "Butterfly" Conformation

Unlike the rigid planarity of cyclopropane or the flexible envelope of cyclopentane, cyclobutane adopts a distinct "puckered" or "butterfly" conformation to minimize torsional strain (eclipsing interactions).[1][2][3]

  • Puckering Angle: Approximately 30°–35°.

  • Inversion Barrier: Low (~1.5 kcal/mol), allowing rapid equilibration at physiological temperatures unless locked by substituents.

  • Bond Angles: ~88°, deviating from the ideal 109.5° tetrahedral angle, resulting in significant ring strain (~26.5 kcal/mol).

This puckered geometry is critical for drug design. It allows 1,3-disubstituted cyclobutanes to display substituents in distinct cis (pseudo-diaxial/diequatorial) or trans (pseudo-axial/equatorial) orientations, offering precise vector control that planar rings cannot achieve.

Visualization: Conformational Energy Landscape

CyclobutaneConformation Planar Planar Transition State (High Torsional Strain) Puckered Puckered 'Butterfly' Minima (Relieved Torsional Strain) Planar->Puckered Relaxation (~1.5 kcal/mol) Substituents Substituent Orientation (Pseudo-Axial vs Pseudo-Equatorial) Puckered->Substituents Determines Vector Vectorial Alignment (Defined Exit Vectors) Substituents->Vector Enables

Figure 1: The energetic relaxation from a planar transition state to the puckered minimum drives the unique spatial orientation of cyclobutyl substituents.

Medicinal Chemistry Applications: Bioisosterism

The Cyclobutyl Switch

In Lead Optimization, the cyclobutyl group serves as a versatile bioisostere. Its primary utility lies in modulating lipophilicity (LogP) and metabolic stability without significantly altering the steric footprint of the parent molecule.

  • Replacement for gem-Dimethyl: The cyclobutyl ring connects two methyl groups, reducing the entropic penalty of binding by restricting conformational freedom. It often lowers LogP slightly compared to an open-chain diethyl or gem-dimethyl group due to the compact solvation shell.

  • Replacement for Phenyl: A 1,3-disubstituted cyclobutane can mimic the para-substitution vector of a phenyl ring but with a significantly lower molecular weight and higher

    
     fraction (improving solubility).
    
  • Replacement for tert-Butyl: Recent work by Mykhailiuk and others has shown that trifluoromethyl-cyclobutanes are effective, metabolically stable isosteres for the tert-butyl group.

Case Study: Abrocitinib (Cibinqo)

Abrocitinib, a selective JAK1 inhibitor approved for atopic dermatitis, utilizes a cyclobutyl moiety within its linker region.

  • Function: The cyclobutane acts as a rigid spacer that orients the sulfonyl group correctly for interaction within the JAK1 pocket while maintaining a specific solubility profile that aids oral bioavailability.

  • Structural Insight: The rigidity prevents the "molecular collapse" often seen with flexible alkyl chains, ensuring the inhibitor pays a lower entropic cost upon binding.

Comparative Physicochemical Data

The following table illustrates the impact of substituting a gem-dimethyl group with a cyclobutyl ring in a hypothetical lipophilic pharmacophore.

Propertygem-Dimethyl AnalogCyclobutyl AnalogImpact / Rationale
cLogP 3.53.2Improved: Reduced lipophilicity aids solubility.
Metabolic Stability (

)
25 min>60 minImproved: Removal of labile terminal methyl hydrogens reduces CYP450 oxidation sites.
Solubility (aq) <10

M
45

M
Improved: Disruption of crystal packing lattice energy.
Rotatable Bonds 42Improved: Rigidification lowers entropic penalty of binding.

Synthetic Methodologies: Accessing the Scaffold

While [2+2] photocycloaddition remains a classic route, it often requires specialized equipment and suffers from regioselectivity issues. The modern standard for medicinal chemistry—particularly for late-stage functionalization—is Strain-Release Functionalization .

Strain-Release Functionalization

Pioneered by groups like Baran and utilized extensively by Enamine, this approach uses the high strain energy of bicyclo[1.1.0]butanes (BCBs) or [1.1.1]propellanes. The relief of ring strain (~65 kcal/mol for BCBs) drives the addition of nucleophiles across the central bond, generating 1,3-disubstituted cyclobutanes.

Mechanism of Action Workflow

StrainRelease BCB Bicyclo[1.1.0]butane (High Strain Energy) TS Bond Homolysis/Heterolysis (Strain Relief) BCB->TS + Nu Nu Nucleophile (Amine/Thiol/Radical) Nu->TS Product 1,3-Disubstituted Cyclobutane (Thermodynamic Product) TS->Product Rapid C-C Bond Cleavage

Figure 2: The strain-release pathway converts high-energy bicyclic precursors into stable cyclobutyl scaffolds via nucleophilic addition.

Experimental Protocol: Strain-Release Amination

Objective: Synthesis of 3-amino-cyclobutyl-1-carboxylate derivatives from bicyclo[1.1.0]butane precursors. Scope: This protocol is adapted for parallel medicinal chemistry libraries.

Materials
  • Substrate: Ethyl bicyclo[1.1.0]butane-1-carboxylate (commercial or prepared in situ).

  • Nucleophile: Secondary amine (1.0 equiv).

  • Reagent:

    
     (TurboGrignard) or LiHMDS (for deprotonating the amine).
    
  • Solvent: Anhydrous THF.

Step-by-Step Methodology
  • Amine Activation:

    • In a flame-dried reaction vial under Argon, dissolve the secondary amine (1.0 mmol) in anhydrous THF (5 mL).

    • Cool to 0°C.

    • Dropwise add

      
       (1.1 mmol, 1.3 M in THF).
      
    • Scientific Rationale: Formation of the magnesiated amide increases nucleophilicity while mitigating basicity-driven polymerization of the strained ring.

  • Strain-Release Addition:

    • Add Ethyl bicyclo[1.1.0]butane-1-carboxylate (1.0 mmol) dropwise to the activated amine solution at 0°C.

    • Allow the reaction to warm to Room Temperature (23°C) and stir for 2 hours.

    • Monitoring: Monitor by LCMS. The disappearance of the BCB peak and appearance of the M+1 cyclobutane mass confirms conversion.

  • Quench and Workup:

    • Quench the reaction with saturated aqueous

      
       (2 mL).
      
    • Extract with EtOAc (

      
       mL).
      
    • Dry combined organics over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

    • Note: 1,3-disubstituted cyclobutanes often separate as diastereomers (cis/trans). For initial screening, the mixture is often used; for lead optimization, separation is required.

Future Outlook

The field is moving toward enantioselective strain-release and C-H activation of cyclobutanes. As libraries of bicyclo[1.1.0]butanes expand (including hetero-variants), the cyclobutyl ring will become as standard as the piperidine ring in the drug hunter's toolkit, offering a predictable solution to the "escape from flatland" challenge in drug discovery.

References

  • Gianatassio, R., et al. (2016). Strain-release amination.[4][5][6] Science, 351(6270), 241-246. [Link]

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 17, 2839-2849.[7] [Link]

  • Levterov, V. V., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

  • Pfizer Inc. (2022). Abrocitinib (Cibinqo) Prescribing Information. FDA Access Data. [Link][8]

Sources

spectroscopic data (NMR, IR, MS) for 7-Cyclobutyl-7-oxoheptanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Predicted Spectroscopic Profile of 7-Cyclobutyl-7-oxoheptanoic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectroscopic data for 7-Cyclobutyl-7-oxoheptanoic acid. In the absence of direct experimental spectra in publicly available databases, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a reliable, data-driven forecast of the compound's spectral characteristics. By synthesizing data from analogous structures—specifically, cyclobutyl ketones and linear-chain carboxylic acids—this guide offers researchers and drug development professionals a robust framework for the identification, characterization, and quality control of this molecule. Methodologies for data acquisition are detailed, and all predictions are grounded in authoritative spectroscopic principles, ensuring scientific integrity and practical utility.

Introduction: The Rationale for Predictive Spectroscopy

7-Cyclobutyl-7-oxoheptanoic acid is a bifunctional molecule incorporating a cyclobutyl ketone moiety and a terminal carboxylic acid group connected by a six-carbon aliphatic chain. Such structures are of interest in medicinal chemistry and materials science due to their unique conformational properties and synthetic versatility. The absence of a published, consolidated spectroscopic profile necessitates a predictive approach, which not only provides a benchmark for future experimental work but also serves as a valuable case study in the application of fundamental spectroscopic principles.

This guide is structured to provide not just the predicted data, but the underlying scientific reasoning. By understanding the why behind specific chemical shifts, vibrational frequencies, and fragmentation patterns, the practicing scientist is better equipped to interpret experimental results, troubleshoot anomalies, and confidently verify the structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Proton and Carbon Profile

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra are based on the principle of additivity of chemical shift effects, drawing from established data for cyclobutanone, heptanoic acid, and related keto-acids.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to be complex due to the overlapping signals of the aliphatic chain and the cyclobutyl ring. The protons alpha to the carbonyl groups will be the most downfield-shifted within their respective substructures.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Rationale & Expert Insights
H-a (Carboxylic Acid OH)10.0 - 12.0Broad Singlet1H-The acidic proton is highly deshielded and often exchanges, leading to a broad signal. Its chemical shift is highly dependent on concentration and solvent.
H-2 (-CH₂-COOH)2.35Triplet2HJ = 7.5Alpha to the carboxylic acid carbonyl, these protons are deshielded. The triplet arises from coupling to the two H-3 protons.
H-6 (-CH₂-CO-Cyclobutyl)2.75Triplet2HJ = 7.3Alpha to the ketone carbonyl, these protons experience a stronger deshielding effect than H-2. The triplet is due to coupling with H-5.
H-1' (Cyclobutyl CH)3.20Quintet1HJ = 8.5This methine proton is alpha to the ketone and is thus the most deshielded proton on the cyclobutyl ring.
H-2' (Cyclobutyl CH₂)2.20 - 2.40Multiplet2H-These protons are adjacent to the methine (H-1') and experience a moderate downfield shift.
H-3' (Cyclobutyl CH₂)1.90 - 2.10Multiplet2H-These protons are further from the carbonyl group and are consequently more shielded.
H-3, H-4, H-5 (Aliphatic Chain)1.30 - 1.75Multiplet6H-The central methylene groups of the chain have similar electronic environments, leading to significant signal overlap.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon spectrum provides a clear count of the unique carbon environments. The two carbonyl carbons will be the most prominent and downfield-shifted signals.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale & Expert Insights
C-7 (Ketone C=O)210.5Ketone carbonyls are highly deshielded and typically appear above 200 ppm.
C-1 (Carboxylic Acid C=O)179.0Carboxylic acid carbonyls are also strongly deshielded but appear upfield relative to ketones.
C-1' (Cyclobutyl CH)55.0This methine carbon is alpha to the ketone, resulting in a significant downfield shift.
C-6 (-CH₂-CO-Cyclobutyl)42.5The methylene group alpha to the ketone is deshielded.
C-2 (-CH₂-COOH)34.0The methylene group alpha to the carboxylic acid is deshielded, but less so than C-6.
C-2' (Cyclobutyl CH₂)25.0These carbons are beta to the carbonyl group.
C-3' (Cyclobutyl CH₂)18.0This carbon is gamma to the carbonyl and is the most shielded of the cyclobutyl carbons.
C-3, C-4, C-5 (Aliphatic Chain)24.0 - 29.0These methylene carbons exist in a relatively shielded, alkane-like environment. Their signals are expected to be closely spaced.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

The IR spectrum is ideal for the rapid confirmation of the key functional groups: the ketone and the carboxylic acid. The diagnostic value lies in the distinct, strong absorptions of the carbonyl (C=O) and hydroxyl (O-H) stretching vibrations.

Predicted IR Absorption Bands
Frequency Range (cm⁻¹) Vibration Type Intensity Expert Insights
2500 - 3300O-H Stretch (Carboxylic Acid)Broad, StrongThis characteristic, very broad absorption is due to hydrogen bonding of the carboxylic acid dimers and often obscures the C-H stretches.
2850 - 2960C-H Stretch (Aliphatic)Medium-StrongThese signals correspond to the symmetric and asymmetric stretching of the CH₂ and CH groups in the molecule.
~1715C=O Stretch (Ketone)Strong, SharpThe carbonyl stretch for a cyclobutyl ketone is slightly higher than for an acyclic ketone due to ring strain.
~1705C=O Stretch (Carboxylic Acid)Strong, SharpIn the solid state or as a neat liquid, carboxylic acids exist as hydrogen-bonded dimers, which lowers the C=O stretching frequency. This signal may overlap with the ketone stretch.
1210 - 1320C-O Stretch (Carboxylic Acid)MediumThis band is associated with the stretching of the carbon-oxygen single bond in the carboxylic acid group.

Mass Spectrometry (MS): Elucidating Fragmentation Pathways

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, offering crucial clues to its structure. For 7-Cyclobutyl-7-oxoheptanoic acid (Molecular Weight: 198.26 g/mol ), Electron Ionization (EI) is expected to produce a variety of characteristic fragments.

Predicted Key Fragments in EI-MS
m/z (Mass-to-Charge Ratio) Proposed Fragment Identity Fragmentation Pathway
198[M]⁺Molecular Ion
181[M - OH]⁺Loss of the hydroxyl radical from the carboxylic acid group.
153[M - COOH]⁺Loss of the entire carboxyl group via alpha-cleavage.
114[C₅H₆O₂]⁺McLafferty Rearrangement involving the carboxylic acid carbonyl, leading to the cleavage of the C4-C5 bond.
83[C₅H₇O]⁺Alpha-cleavage adjacent to the ketone carbonyl, resulting in the loss of the C₆H₁₁O₂ radical and formation of the cyclobutylacylium ion.
69[C₄H₅O]⁺A secondary fragmentation of the m/z 83 ion.
55[C₄H₇]⁺Cleavage of the bond between C6 and C7, leading to a stable alkyl fragment.
Visualization of Key Fragmentation Pathways

The following diagram illustrates the two most diagnostic fragmentation pathways for 7-Cyclobutyl-7-oxoheptanoic acid: alpha-cleavage at the ketone and the McLafferty rearrangement at the carboxylic acid.

G cluster_alpha Alpha-Cleavage at Ketone cluster_mclafferty McLafferty Rearrangement mol [C₁₁H₁₈O₃]⁺ m/z = 198 frag1 [C₅H₇O]⁺ m/z = 83 (Cyclobutylacylium ion) mol->frag1 Cleavage at C6-C7 rad1 •C₆H₁₁O₂ (Radical) mol->rad1 mol2 [C₁₁H₁₈O₃]⁺ m/z = 198 frag2 [C₅H₆O₂]⁺• m/z = 114 mol2->frag2 γ-H transfer to C=O neut1 C₆H₁₂ (Neutral Loss) mol2->neut1 G cluster_workflow Spectroscopic Characterization Workflow start Sample of 7-Cyclobutyl-7-oxoheptanoic acid nmr NMR Analysis (¹H & ¹³C) start->nmr ir IR Analysis (ATR) start->ir ms GC-MS Analysis (EI) start->ms data_proc Data Processing & Interpretation nmr->data_proc ir->data_proc ms->data_proc report Final Structure Verification Report data_proc->report

Methodological & Application

protocol for the purification of 7-Cyclobutyl-7-oxoheptanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Purification of 7-Cyclobutyl-7-oxoheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Cyclobutyl-7-oxoheptanoic acid is a keto acid of interest in medicinal chemistry and drug development, serving as a potential building block for novel therapeutic agents. The purity of this compound is critical for its use in subsequent synthetic steps and biological assays. This document provides a detailed from a crude reaction mixture. The protocol employs a combination of liquid-liquid extraction and crystallization, common and effective techniques for the purification of carboxylic acids and ketones. This guide also explains the scientific principles behind each step to allow for informed optimization.

Introduction

Keto acids are bifunctional molecules containing both a ketone and a carboxylic acid group. This dual functionality makes them valuable intermediates in organic synthesis. The purification of these compounds can be challenging due to their potential for side reactions and the need to remove both starting materials and byproducts from the synthesis. The protocol outlined herein is designed to address these challenges and deliver high-purity 7-Cyclobutyl-7-oxoheptanoic acid.

The purification strategy is a two-stage process. Initially, a liquid-liquid extraction is used to isolate the acidic product from neutral and basic impurities. This is followed by crystallization to remove any remaining impurities and to obtain the final product in a solid, highly pure form. The principles of this approach are broadly applicable to the purification of other keto acids.

Materials and Reagents

Material/ReagentGradeSupplier
Crude 7-Cyclobutyl-7-oxoheptanoic acidSynthesis GradeN/A
Diethyl ether (Et₂O)AnhydrousStandard Supplier
1 M Hydrochloric Acid (HCl)Reagent GradeStandard Supplier
Saturated Sodium Bicarbonate (NaHCO₃) solutionReagent GradeStandard Supplier
Brine (Saturated NaCl solution)Reagent GradeStandard Supplier
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Reagent GradeStandard Supplier
HeptaneACS GradeStandard Supplier
Ethyl Acetate (EtOAc)ACS GradeStandard Supplier
Separatory Funnel---Standard Supplier
Round-bottom flasks---Standard Supplier
Rotary evaporator---Standard Supplier
Buchner funnel and filter paper---Standard Supplier
pH paper or pH meter---Standard Supplier

Experimental Protocol: Purification of 7-Cyclobutyl-7-oxoheptanoic Acid

This protocol is designed for the purification of approximately 1 gram of crude 7-Cyclobutyl-7-oxoheptanoic acid. The volumes of solvents should be scaled accordingly for different quantities of starting material.

Part 1: Liquid-Liquid Extraction

The initial purification step leverages the acidic nature of the carboxylic acid group to separate it from non-acidic impurities.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude 7-Cyclobutyl-7-oxoheptanoic acid in 50 mL of diethyl ether in a 250 mL separatory funnel. If the crude material does not fully dissolve, add more diethyl ether until a solution is obtained.

  • Acidic Wash (Optional): Wash the organic layer with 25 mL of 1 M HCl. This step is recommended if any basic impurities, such as amines, are expected to be present from the synthetic route. Vigorously shake the separatory funnel for 30-60 seconds, ensuring to vent frequently. Allow the layers to separate and discard the lower aqueous layer.

  • Bicarbonate Extraction: Add 25 mL of saturated sodium bicarbonate solution to the separatory funnel. Shake vigorously for 1-2 minutes, venting frequently to release the pressure from the evolved CO₂ gas. The deprotonated carboxylate salt will move into the aqueous layer.

  • Separation: Allow the layers to separate completely. The lower aqueous layer, containing the sodium salt of the product, should be carefully drained into a clean 250 mL Erlenmeyer flask.

  • Repeat Extraction: Repeat the bicarbonate extraction (steps 3 and 4) on the organic layer with another 25 mL of saturated sodium bicarbonate solution to ensure complete recovery of the product. Combine the aqueous layers.

  • Back-Wash (Optional): To remove any neutral impurities that may have been carried over, wash the combined aqueous layers with 20 mL of diethyl ether. Discard the ether layer.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 1 M HCl dropwise while stirring until the pH of the solution is approximately 2. The protonated 7-Cyclobutyl-7-oxoheptanoic acid will precipitate out of the solution as a white or off-white solid.

  • Product Extraction: Extract the acidified aqueous solution with three 30 mL portions of diethyl ether. Combine the organic extracts in a clean Erlenmeyer flask.

  • Drying: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Swirl the flask and add the drying agent until it no longer clumps together.

  • Filtration and Concentration: Filter the dried organic solution through a fluted filter paper into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator to yield the crude, but significantly purer, 7-Cyclobutyl-7-oxoheptanoic acid.

Part 2: Crystallization

Crystallization is a powerful technique for achieving high purity of solid compounds.[1][2] The choice of solvent is critical and is based on the principle that the compound should be sparingly soluble at low temperatures and highly soluble at higher temperatures.[3]

Step-by-Step Procedure:

  • Solvent Selection: A solvent system of ethyl acetate and heptane is a good starting point for the crystallization of many carboxylic acids.

  • Dissolution: Transfer the crude product from the extraction to a small Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Induce Crystallization: While the solution is still warm, slowly add heptane dropwise until the solution becomes slightly cloudy. This indicates that the solution is saturated.

  • Crystal Growth: Add a few more drops of hot ethyl acetate to redissolve the precipitate and then allow the flask to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. For optimal crystal growth, the cooling process should be slow.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath or a refrigerator for at least one hour to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold heptane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visualization of the Purification Workflow

The following diagram illustrates the key stages of the purification protocol.

Purification_Workflow cluster_extraction Part 1: Liquid-Liquid Extraction cluster_crystallization Part 2: Crystallization Crude Crude Product in Et₂O Bicarb Add NaHCO₃ (aq) Crude->Bicarb Separate1 Separate Layers Bicarb->Separate1 Aqueous Aqueous Layer (Product Salt) Separate1->Aqueous Collect Organic_Waste1 Organic Layer (Impurities) Separate1->Organic_Waste1 Discard Acidify Acidify with HCl Aqueous->Acidify Precipitate Precipitated Product Acidify->Precipitate Extract_Product Extract with Et₂O Precipitate->Extract_Product Dry_Concentrate Dry & Concentrate Extract_Product->Dry_Concentrate Extracted_Product Extracted Product Dry_Concentrate->Extracted_Product Proceed to Crystallization Dissolve Dissolve in hot EtOAc Extracted_Product->Dissolve Add_Heptane Add Heptane Dissolve->Add_Heptane Cool Slow Cooling Add_Heptane->Cool Filter_Dry Filter & Dry Cool->Filter_Dry Pure_Product Pure Crystalline Product Filter_Dry->Pure_Product

Caption: Workflow for the purification of 7-Cyclobutyl-7-oxoheptanoic acid.

Troubleshooting and Considerations

IssuePossible CauseSuggested Solution
Emulsion formation during extractionHigh concentration of impurities; vigorous shaking.Allow the mixture to stand for a longer period. Add a small amount of brine. Gently swirl instead of shaking vigorously.
Product does not precipitate upon acidificationInsufficient acidification; product is soluble in the aqueous phase.Check the pH and add more acid if necessary. If the product is water-soluble, proceed directly to extraction with an organic solvent.
Oily product obtained after crystallizationImpurities are preventing crystallization; incorrect solvent system.Re-dissolve the oil and attempt crystallization with a different solvent or solvent ratio. Consider purification by column chromatography.
Low recovery after crystallizationProduct is too soluble in the crystallization solvent; insufficient cooling.Use a solvent in which the product has lower solubility at cold temperatures. Ensure the solution is thoroughly cooled for an adequate amount of time.

Conclusion

The protocol described in this application note provides a robust and reliable method for the purification of 7-Cyclobutyl-7-oxoheptanoic acid. By understanding the chemical principles behind each step, researchers can adapt and optimize this protocol to suit their specific needs, ensuring a high-purity final product for their research and development activities.

References

  • Dunitz, J. D., & Gavezzotti, A. (2005). Molecular recognition in organic crystals: from principles to prediction.
  • Singhal, D., & Panda, A. K. (2015). A review on crystallization of proteins. Current Pharmaceutical Biotechnology, 16(10), 856-865.
  • Gao, Y., & Li, W. (2014). Solvent selection and design for crystallization of carboxylic acids. Chemical Engineering & Technology, 37(8), 1309-1316.

Sources

Application Note: Optimized Grignard Addition to Cyclobutyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Cyclobutyl moieties are increasingly utilized in medicinal chemistry as lipophilic, metabolically stable bioisosteres for gem-dimethyl groups or to restrict conformational freedom. However, the synthesis of tertiary cyclobutyl alcohols via Grignard addition is frequently plagued by low yields.

This guide addresses the two primary failure modes in this reaction:

  • Enolization: The steric bulk of the cyclobutyl ring promotes proton abstraction (

    
    -deprotonation) over nucleophilic attack.
    
  • Ring Strain: The sensitivity of the cyclobutane ring to strong acid catalysis during workup.

We present two protocols: a Standard Protocol for unhindered nucleophiles (e.g., MeMgBr) and an Advanced Organocerium Protocol (Imamoto Method) for hindered or basic nucleophiles, which significantly suppresses enolization.

Mechanistic Insight: The Competition

The reaction of a cyclobutyl ketone with a Grignard reagent (


) is a competition between three pathways. Understanding this causality is essential for experimental design.[1]
Pathway Analysis
  • Path A (Desired): Nucleophilic attack at the carbonyl carbon yields the tertiary alkoxide.[2]

  • Path B (Enolization - Major Competitor): The cyclobutyl group acts as a steric wall. If the incoming Grignard is bulky (e.g.,

    
    -BuMgBr) or highly basic, it acts as a base, removing the acidic 
    
    
    
    -proton. Upon quench, this simply regenerates the starting ketone.[3]
  • Path C (Reduction): If the Grignard reagent possesses

    
    -hydrogens (e.g., 
    
    
    
    -PrMgBr), a hydride transfer can occur, reducing the ketone to a secondary alcohol.
Visualization: Reaction Pathways

GrignardPathways Start Cyclobutyl Ketone + R-MgX Add_TS Nucleophilic Attack (Kinetic Control) Start->Add_TS Small R-MgX Low Temp Enol_TS Alpha-Deprotonation (Steric Control) Start->Enol_TS Bulky R-MgX Basic Conditions Red_TS Hydride Transfer (Beta-H Present) Start->Red_TS Beta-H on R Steric Bulk Prod_Alc Tertiary Alcohol (Target) Add_TS->Prod_Alc H3O+ Quench Prod_Ketone Recovered Ketone (Failure) Enol_TS->Prod_Ketone H3O+ Quench Prod_SecAlc Secondary Alcohol (Impurity) Red_TS->Prod_SecAlc H3O+ Quench

Figure 1: Mechanistic divergence in Grignard additions to hindered ketones. Path B (Yellow) is the most common failure mode for cyclobutyl substrates.

Experimental Protocols

Protocol A: Standard Addition (Low Steric Demand)

Use this for: Methylmagnesium bromide, Ethylmagnesium bromide, Phenylmagnesium bromide.

Reagents:

  • Cyclobutyl ketone (1.0 equiv)

  • Grignard Reagent (1.2 - 1.5 equiv)

  • Anhydrous Diethyl Ether (

    
    ) or THF (THF increases solubility but also basicity).
    

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under positive Nitrogen (

    
    ) or Argon pressure.
    
  • Solvent Charge: Add the cyclobutyl ketone dissolved in anhydrous

    
     (0.5 M concentration).
    
  • Cooling: Cool the solution to 0°C (ice bath). Note: Lower temperatures (-78°C) decrease reaction rate too significantly for ether-based Grignards, but 0°C is sufficient to suppress most enolization for small nucleophiles.

  • Addition: Add the Grignard reagent dropwise over 30 minutes. The solution may turn cloudy (magnesium alkoxide precipitation).

  • Equilibration: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/GC-MS.

  • Quench (Critical): Cool back to 0°C. Quench with saturated aqueous Ammonium Chloride (

    
    ) .
    
    • Warning: Do NOT use HCl or

      
      . Strong acids can cause the cyclobutyl carbinol to undergo ring expansion (Wagner-Meerwein rearrangement) or dehydration.
      
  • Workup: Extract with

    
     (3x), wash with brine, dry over 
    
    
    
    , and concentrate.
Protocol B: Organocerium "Imamoto" Method (High Steric Demand)

Use this for: Isopropyl, t-Butyl, TMS-methyl Grignards, or if Protocol A yields recovered ketone.

Scientific Rationale: Anhydrous Cerium(III) Chloride (


) reacts with Grignard reagents to form organocerium species (

). These are more nucleophilic towards carbonyls but less basic than organolithiums or Grignards, drastically reducing enolization (Path B).

Reagents:

  • 
     (Must be dried in situ)
    
  • Grignard Reagent (

    
    )[3][4][5]
    
  • Cyclobutyl Ketone

  • Anhydrous THF (Required for

    
     solubility)
    

Step-by-Step Workflow:

  • Drying

    
     (The Critical Step): 
    
    • Place

      
       (1.5 equiv) in a dry Schlenk flask.
      
    • Heat to 140°C under high vacuum (<0.5 mmHg) for 2 hours with vigorous stirring. The powder should become fine and free-flowing.

    • Failure Point: If

      
       is not completely dry, water will destroy the Grignard reagent immediately.
      
  • Activation:

    • Cool the flask to RT under Argon.

    • Add anhydrous THF via cannula. Stir for 2 hours at RT. The

      
       should form a milky white suspension.
      
    • Cool the suspension to -78°C .

  • Transmetallation:

    • Add the Grignard reagent (1.5 equiv) dropwise to the

      
       slurry.
      
    • Stir for 1 hour at -78°C to form the organocerium species.

  • Addition:

    • Add the cyclobutyl ketone (1.0 equiv, in minimal THF) dropwise.

    • Allow the reaction to warm slowly to 0°C (not RT) over 2-3 hours.

  • Quench & Workup:

    • Quench with dilute aqueous acetic acid (10%) or sat.

      
       at 0°C.
      
    • Filter through a Celite pad (to remove Cerium salts) before extraction.

Visualization: Imamoto Workflow

ImamotoWorkflow cluster_dry Phase 1: Catalyst Prep cluster_rxn Phase 2: Reaction Step1 CeCl3•7H2O Vacuum + 140°C (2 Hours) Step2 Suspend in THF Stir 2h @ RT Step1->Step2 Step3 Add R-MgX (-78°C, 1h) Step2->Step3 Cool to -78°C Step4 Add Cyclobutyl Ketone (Warm to 0°C) Step3->Step4 Transmetallation Output Quench (NH4Cl) Filter Celite Step4->Output

Figure 2: Workflow for Cerium-mediated addition. Proper drying of CeCl3 is the rate-determining step for success.

Troubleshooting & Optimization Logic

Use this self-validating table to diagnose reaction failures.

ObservationRoot CauseCorrective Action
Recovered Starting Material (Ketone) Enolization occurred (Grignard acted as base).[6]Switch to Protocol B (CeCl3) . Organoceriums are less basic.
No Reaction (Protocol B)

was not dry; Grignard quenched by hydrate water.
Increase drying time/temp for

or buy anhydrous beads. Ensure THF is <50 ppm

.
Secondary Alcohol Formation Reduction via

-hydride transfer.
Use Protocol B . Lower temperature to -78°C for addition. Use Methyllithium (MeLi) if applicable (no

-hydrogens).
Ring Expansion / Olefin Formation Acid-catalyzed rearrangement during workup.Use Buffered Quench (

). Avoid HCl. Keep workup cold (

).
Grignard Precipitates Solvent incompatibility.If using Ether, switch to THF (higher solubility). If using Protocol B, ensure vigorous stirring of the slurry.

Safety & Handling

  • Exotherm: Grignard formation and quenching are highly exothermic. Always use a cooling bath and dropwise addition.

  • Cyclobutyl Ketones: Generally volatile and distinctively odorous. Handle in a fume hood.

  • Cerium Residues: Cerium salts are moderately toxic. Dispose of aqueous waste in heavy metal containers.

  • Inert Atmosphere: Oxygen reacts with Grignards to form hydroperoxides. A strict

    
     or Argon line is mandatory.
    

References

  • Imamoto, T., et al. "Cerium chloride-promoted nucleophilic addition of organomagnesium reagents to carbonyl compounds."[7] Journal of the American Chemical Society, 1989, 111(12), 4392–4398.

  • Imamoto, T., et al. "Organocerium reagents.[7] Nucleophilic addition to easily enolizable ketones."[7] Tetrahedron Letters, 1984, 25(38), 4233-4236.

  • Concellón, J. M., et al. "Selective Addition of Grignard Reagents to Ketones." Journal of Organic Chemistry, 2002.

  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.[2] (General reference for Grignard mechanisms and enolization competition).

Sources

Application Note: Solubility Profiling of 7-Cyclobutyl-7-oxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

7-Cyclobutyl-7-oxoheptanoic acid is a critical intermediate often utilized in the synthesis of prostaglandin analogs and receptor agonists. As an amphiphilic molecule containing a polar carboxylic acid tail, a lipophilic heptanoic linker, and a sterically strained cyclobutyl ketone, its solubility profile is complex.

Accurate solubility data is the cornerstone of process chemistry. It dictates solvent selection for reactions, defines purification parameters (crystallization), and determines formulation strategies. This Application Note provides a rigorous, self-validating protocol for determining the thermodynamic solubility of 7-Cyclobutyl-7-oxoheptanoic acid in various organic solvents.

Physicochemical Profile (Theoretical)

Before initiating wet chemistry, we analyze the structural drivers of solubility:

  • Hydrogen Bonding: The terminal carboxyl group (-COOH) acts as both a donor and acceptor, suggesting high affinity for protic solvents (Alcohols) and ethers.

  • Lipophilicity: The cyclobutyl ring and alkyl chain contribute significant hydrophobic character, predicting good solubility in chlorinated solvents (DCM) and moderate solubility in aromatics (Toluene).

  • pKa: Estimated at ~4.5–4.8 (typical for aliphatic carboxylic acids). Solubility in aqueous media will be highly pH-dependent.

Experimental Strategy: The Tiered Approach

To conserve material and time, we utilize a two-tier strategy:

  • Tier 1: Kinetic Visual Screening: Rapid estimation to classify solvents as "High," "Moderate," or "Low" solubility.

  • Tier 2: Thermodynamic Quantitation: Precise determination using the Equilibrium Shake-Flask method (Gold Standard).

Workflow Visualization

The following diagram outlines the decision logic for solvent selection and testing.

SolubilityWorkflow Start Start: Solid 7-Cyclobutyl-7-oxoheptanoic Acid Tier1 Tier 1: Visual Screening (Solvent Addition Method) Start->Tier1 Decision Dissolution < 10 vol? Tier1->Decision HighSol High Solubility (>100 mg/mL) Decision->HighSol Yes LowSol Low Solubility (<10 mg/mL) Decision->LowSol No Dissolution Tier2 Tier 2: Equilibrium Shake-Flask (Quantitation) Decision->Tier2 No (Partial/Cloudy) HighSol->Tier2 If exact value needed Analysis HPLC or Gravimetric Analysis Tier2->Analysis

Figure 1: Decision tree for solubility testing workflow, moving from rapid visual screens to quantitative analysis.

Tier 1: Visual Solubility Screening Protocol

Objective: Rapidly identify suitable solvents for reaction (high solubility) and crystallization (low solubility/anti-solvent).

Materials:

  • Glass vials (4 mL, clear).

  • Micropipettes (100 µL – 1000 µL).

  • Vortex mixer.

  • Solvent Panel: Methanol, Ethanol, Isopropyl Alcohol (IPA), Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Toluene, Heptane, Water (pH 1.2, 7.4).

Procedure:

  • Weigh 10 mg of 7-Cyclobutyl-7-oxoheptanoic acid into a vial.

  • Add 100 µL of the test solvent.

  • Vortex for 30 seconds.

  • Observation:

    • Clear Solution: Solubility > 100 mg/mL.

    • Undissolved Solid: Proceed to Step 5.

  • Add solvent in 100 µL increments (up to 1.0 mL total), vortexing between additions.

  • Calculate approximate solubility based on final volume required for clarity.

Interpretation Table:

Volume Added (Total)Approximate SolubilityClassificationPotential Application
100 µL> 100 mg/mLHighReaction Solvent
500 µL~ 20 mg/mLModerateCrystallization
1000 µL (Still cloudy)< 10 mg/mLLowAnti-Solvent

Tier 2: Thermodynamic Solubility Protocol (Shake-Flask)

Objective: Determine the saturation concentration (


) at equilibrium. This is the definitive method for regulatory and formulation purposes.

Prerequisites:

  • Temperature control is critical (

    
    ).
    
  • Analytical method (HPLC-UV) is preferred over gravimetry for accuracy, especially for semi-volatiles.

Experimental Setup
  • Supersaturation: Place 50 mg of 7-Cyclobutyl-7-oxoheptanoic acid into a 4 mL amber glass vial.

    • Note: We use excess solid to ensure the liquid phase remains saturated throughout the experiment.

  • Solvent Addition: Add 1.0 mL of the target solvent.

  • Agitation: Cap tightly. Place vials on an orbital shaker or thermomixer at 25°C for 24 hours .

    • Why 24h? This allows the system to overcome metastable kinetic solubility states (supersaturation) and reach thermodynamic equilibrium.

  • Sedimentation: Stop agitation and allow the vials to stand for 2 hours. This lets fine particles settle.

Sampling & Filtration

Critical Step: Filtration must not alter the temperature of the solution, as this can cause precipitation or dissolution.

  • Pre-warm the syringe and filter (0.45 µm PTFE for organics, Nylon for aqueous) to 25°C if possible.

  • Draw 0.5 mL of the supernatant.

  • Filter the first 0.1 mL to waste (saturating the filter membrane).

  • Collect the remaining filtrate into a clean HPLC vial.

  • Dilution: Immediately dilute the filtrate with mobile phase (e.g., 1:10 or 1:100) to prevent precipitation upon cooling and to fit within the HPLC linear range.

Analytical Method (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 210 nm (carbonyl absorption) and 254 nm.

  • Quantification: External standard calibration curve of 7-Cyclobutyl-7-oxoheptanoic acid (0.01 – 1.0 mg/mL).

Workflow Diagram

ShakeFlaskProtocol Prep 1. Prep Excess Solid + Solvent Equil 2. Equilibration Shake 24h @ 25°C Prep->Equil Settle 3. Sedimentation Stand 2h Equil->Settle Filter 4. Filtration 0.45 µm (Temp controlled) Settle->Filter Dilute 5. Dilution Prevent crash-out Filter->Dilute HPLC 6. HPLC Analysis Dilute->HPLC

Figure 2: The Shake-Flask experimental sequence ensuring thermodynamic equilibrium.

Data Analysis & Reporting

Calculate solubility (


) using the dilution factor (

) and the concentration derived from the calibration curve (

):


Expected Trends (Reference Guide):

Solvent ClassRepresentative SolventExpected SolubilityMechanistic Rationale
Chlorinated Dichloromethane (DCM)High (>200 mg/mL)Excellent interaction with lipophilic cyclobutyl and alkyl chain.
Alcohols Methanol / EthanolHigh (>100 mg/mL)H-bonding with carboxylic acid; alkyl chain is short enough to dissolve.
Ethers THF / MTBEHigh Good acceptor/donor interactions; moderate polarity.
Esters Ethyl AcetateModerate-High Good general organic solvent; effective for extraction.
Alkanes Heptane / HexaneLow (<5 mg/mL)Polarity mismatch with COOH group; potential anti-solvent.
Aqueous Water (pH 1.2)Very Low Molecule is protonated (neutral) and lipophilic.
Aqueous Water (pH 7.4)Moderate Deprotonation to carboxylate anion (

) increases solubility (micelle formation possible).

Troubleshooting & Tips

  • The "Oiling Out" Problem:

    • Issue: Upon heating or dissolving, the compound forms a second liquid phase (oil) rather than a clear solution.

    • Cause: The melting point of the solvated species is below the experimental temperature, or impurities are depressing the MP.

    • Fix: Use the "Slow-Stir" method instead of vigorous shaking to prevent emulsion formation [1].

  • Filter Adsorption:

    • Issue: Low recovery in filtrate.

    • Cause: The lipophilic cyclobutyl tail may adsorb to Nylon filters.

    • Fix: Use Hydrophilic PTFE or PVDF filters. Always discard the first 20% of the filtrate to saturate active sites on the membrane.

  • Solvate Formation:

    • Issue: Inconsistent results in chlorinated solvents.

    • Cause: Pseudo-polymorphs (solvates) may form, altering solubility.

    • Fix: Analyze the undissolved solid residue by DSC/TGA to check for solvent inclusion.

References

  • OECD Guidelines for the Testing of Chemicals, Section 1. "Test No. 105: Water Solubility."[1] OECD iLibrary.

  • Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry." Pearson Education.
  • Bergström, C. A., et al. "Accuracy of measured solubility of solids: a review of the shake-flask method." Journal of Pharmaceutical Sciences. (General methodology validation).

  • PubChem Compound Summary. "7-Cyclohexyl-7-oxoheptanoic acid (Analog)." National Library of Medicine. (Used for structural analog property estimation).

Sources

scaling up the synthesis of chiral cyclobutane keto acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Intensification Strategies for Chiral Cyclobutane Keto Acids

Executive Summary

Chiral cyclobutane keto acids (e.g., 3-oxocyclobutanecarboxylic acid derivatives) are critical bioisosteres in modern drug design, offering rigid backbone alignment and metabolic stability superior to gem-dimethyl groups. However, the industrial synthesis of these strained rings is historically plagued by two bottlenecks: the poor scalability of batch photochemistry (due to photon attenuation) and the difficulty of establishing enantiocontrol on the highly symmetrical cyclobutane core.

This Application Note details a validated, two-stage hybrid workflow for scaling these scaffolds from gram to kilogram quantities:

  • Construction: A high-throughput Continuous Flow [2+2] Photocycloaddition to assemble the cyclobutane core, overcoming the Beer-Lambert limitations of batch reactors.

  • Chirality: An Organocatalytic Desymmetrization of the resulting meso-anhydride intermediate, utilizing a metal-free Cinchona alkaloid catalyst to establish high enantiomeric excess (ee >95%).

Strategic Overview: The Hybrid Batch-Flow Approach

Traditional scale-up of photochemical [2+2] cycloadditions involves massive immersion lamps with poor energy efficiency and high safety risks. By transitioning to micro- or meso-fluidic flow reactors , we maximize the surface-area-to-volume ratio, ensuring uniform irradiation and rapid heat dissipation.

The subsequent introduction of chirality is best achieved after ring construction via desymmetrization. This avoids the use of expensive chiral auxiliaries in the photochemical step, which often degrade under UV irradiation.

Workflow Logic

Workflow Start Starting Materials (Maleic Anhydride + Ethylene) Flow Step 1: Continuous Flow [2+2] Photocycloaddition Start->Flow hv (365 nm) Meso Intermediate: meso-Cyclobutane Anhydride Flow->Meso >90% Yield Cat Step 2: Organocatalytic Desymmetrization Meso->Cat Cinchona Catalyst MeOH Final Target: Chiral Cyclobutane Hemiester/Keto Acid Cat->Final >95% ee

Figure 1: Hybrid workflow combining flow photochemistry for core construction and batch organocatalysis for stereochemical induction.

Protocol A: Continuous Flow [2+2] Photocycloaddition

Objective: Scalable synthesis of cis-cyclobutane-1,2-dicarboxylic anhydride (the meso core). Rationale: Flow chemistry prevents the "dark zone" effect seen in batch reactors, where light fails to penetrate deep into the reaction vessel.

Materials & Equipment
  • Reagents: Maleic Anhydride (1.0 equiv), Ethylene gas (saturated solution or direct feed), Acetone (Sensitizer/Solvent).

  • Reactor: FEP (Fluorinated Ethylene Propylene) tubing reactor (e.g., Vapourtec UV-150 or similar meso-scale coil).

  • Light Source: 365 nm High-Power LED Module (approx. 150W input).

  • System: HPLC Pump (for liquid feed), Mass Flow Controller (for gas), Back Pressure Regulator (BPR).

Step-by-Step Methodology
  • Feed Preparation: Dissolve Maleic Anhydride (100 g) in Acetone (1.0 L). Acetone acts as both the solvent and the triplet sensitizer (ET ~ 78 kcal/mol), facilitating the energy transfer to the alkene.

  • System Priming: Purge the flow reactor with pure acetone to remove oxygen, which is a triplet quencher.

  • Gas-Liquid Mixing:

    • Introduce Ethylene gas via a T-mixer.

    • Critical Parameter: Maintain system pressure at 8–10 bar using the BPR. This increases the solubility of ethylene in the liquid phase, creating a pseudo-homogeneous phase and preventing slug flow which scatters light.

  • Irradiation:

    • Pump the mixture through the FEP coil wrapped around the LED source.

    • Residence Time (

      
      ):  10–20 minutes (depending on photon flux density).
      
    • Temperature: Maintain < 25°C using active air cooling. High temperatures promote polymerization.

  • Collection & Workup:

    • Collect the effluent. Solvent (acetone) is removed via rotary evaporation.

    • The product, cis-cyclobutane-1,2-dicarboxylic anhydride, typically crystallizes upon concentration.

    • Yield Target: >90% conversion, >85% isolated yield.

Data: Batch vs. Flow Comparison
ParameterBatch Reactor (1 L)Continuous Flow (10 mL Coil)
Irradiation Time 24 hours15 minutes (residence)
Throughput 0.5 g/hour 20–50 g/hour
Lamp Power 450 W (Hg lamp)150 W (LED)
Space-Time Yield LowHigh (Intensified)
Safety High fire risk (large solvent vol)Intrinsic safety (small vol)

Protocol B: Enantioselective Desymmetrization

Objective: Conversion of the meso-anhydride to the chiral hemiester ((1S,2R)-1-(methoxycarbonyl)cyclobutane-2-carboxylic acid). Rationale: Desymmetrization of meso-anhydrides is a powerful strategy to generate two contiguous stereocenters in a single step with 100% theoretical yield (unlike kinetic resolution which is limited to 50%).

Materials
  • Substrate: cis-Cyclobutane-1,2-dicarboxylic anhydride (from Protocol A).

  • Catalyst: (DHQD)₂AQN or simple Cinchona alkaloid derivatives (e.g., Quinidine).

  • Nucleophile: Methanol (dry).

  • Solvent: MTBE or Toluene (non-polar solvents often enhance cation-pi interactions in the transition state).

Mechanistic Insight (The "Why")

The catalyst acts bifunctionally.[1] The quinuclidine nitrogen activates the nucleophile (methanol) via general base catalysis, while the catalyst's backbone hydrogen-bonds to the anhydride carbonyls, distinguishing between the enantiotopic carbonyl groups based on steric fit.

Mechanism Cat Cinchona Catalyst (Bifunctional) Complex Transition State Assembly (H-Bonding + Steric Shielding) Cat->Complex Self-Assembly Substrate meso-Anhydride Substrate->Complex Self-Assembly Product Chiral Hemiester (>95% ee) Complex->Product MeOH Attack (Rate Limiting) Product->Cat Catalyst Release

Figure 2: Catalytic cycle for the desymmetrization of meso-anhydrides.

Step-by-Step Methodology
  • Reaction Setup: In a flame-dried reactor, dissolve the meso-anhydride (10 g, 79 mmol) in MTBE (100 mL).

  • Catalyst Addition: Cool the solution to -20°C. Add the Cinchona catalyst (1–5 mol%).

    • Note: Lower temperatures generally improve enantioselectivity (ee) by suppressing the non-catalyzed background reaction.

  • Nucleophile Addition: Add Methanol (1.2 equiv) dropwise over 1 hour.

    • Process Control: Monitor consumption of anhydride by IR spectroscopy (disappearance of 1780/1850 cm⁻¹ bands).

  • Quench & Purification:

    • Once complete (approx. 4–8 hours), quench with 1N HCl.

    • Extract the hemiester into EtOAc.

    • The catalyst remains in the aqueous acidic phase and can be recovered by basification (pH > 10) and extraction.

  • Result: The resulting hemiester contains the cyclobutane core with defined stereochemistry. This can be further converted to the keto acid via Curtius rearrangement (to amino acid) or oxidative decarboxylation (to ketone).

Quality Control & Self-Validation

To ensure the protocol is a "self-validating system," the following analytical checkpoints are mandatory:

  • Checkpoint 1 (Flow Photochemistry):

    • 1H NMR: Monitor the disappearance of the vinylic protons of maleic anhydride (δ 7.0 ppm) and appearance of cyclobutane methine protons (δ 3.5–4.0 ppm).

    • Validation: If conversion <90%, check the LED intensity or reduce flow rate.

  • Checkpoint 2 (Desymmetrization):

    • Chiral HPLC: Use a Chiralpak AD-H or OD-H column.

    • Mobile Phase: Hexane/iPrOH (90:10) with 0.1% TFA.

    • Acceptance Criteria: >90% ee. If ee is low, verify the dryness of the solvent (water causes non-selective hydrolysis).

References

  • Williams, J. D., et al. (2019).[2] "Finding the Perfect Match: A Combined Computational and Experimental Study toward Efficient and Scalable Photosensitized [2 + 2] Cycloadditions in Flow." Organic Process Research & Development. Link

  • Asymchem & Amgen Team. (2022). "Leveraging innovative manufacturing technologies to deliver sustainable processes: A production-scale continuous [2 + 2] photocycloaddition." ACS Green Chemistry Institute. Link

  • Ollivier, J., et al. (2014).[3] "Enantioselective Organocatalyzed Desymmetrization of 3-Substituted Cyclobutanones through Michael Addition to Nitroalkenes." Synlett. Link

  • Seiser, T., et al. (2011). "Cyclobutanes in Catalysis." Angewandte Chemie International Edition. Link

  • Mykhailiuk, P. K. (2021). "Conformationally Restricted Amines and Amino Acids."[4] Enamine Design Guidelines. Link

Sources

Application Note: 7-Cyclobutyl-7-oxoheptanoic Acid (CB-OHA) in Advanced Biomaterials & Drug Delivery

[1]

Executive Summary

7-Cyclobutyl-7-oxoheptanoic acid (CB-OHA) (CAS: 898766-83-1) is emerging as a critical heterobifunctional building block in the design of "smart" biomaterials and advanced drug delivery systems (DDS).[1] Unlike simple fatty acids, CB-OHA possesses three distinct structural features that drive its utility in material science:

  • Terminal Carboxylic Acid: Facilitates stable covalent anchoring to polymeric scaffolds (e.g., Chitosan, PLGA, PEG).[1]

  • Internal Ketone (C7): Enables pH-reversible conjugation of hydrazide/amine-containing payloads (e.g., Doxorubicin, proteins), allowing for controlled release in acidic tumor microenvironments.[1]

  • Cyclobutyl Motif: Provides a unique steric and lipophilic profile that modulates membrane permeability and hydrolytic stability, superior to linear alkyl analogs.[1]

This guide details the application of CB-OHA in synthesizing pH-responsive polymer conjugates and its role as a permeation-enhancing excipient in solid-state formulations.[1]

Core Applications in Material Science

A. Heterobifunctional Linker for pH-Responsive Hydrogels

In the development of stimuli-responsive hydrogels, CB-OHA serves as a "cleavable spacer."[1] The carboxylic acid is used to graft the molecule onto a polymer backbone (e.g., amine-functionalized Hyaluronic Acid or Chitosan).[1] The ketone group remains free to form a hydrazone bond with therapeutic agents.[1]

  • Mechanism: The cyclobutyl group adjacent to the ketone provides steric bulk.[1] This steric hindrance "tunes" the hydrolysis rate of the hydrazone bond. While linear keto-acids might release the drug too quickly, the cyclobutyl ring slows water attack, extending the release profile to match physiological requirements (e.g., 24-72 hours).[1]

B. Intracellular Permeation Enhancer (IPE)

CB-OHA is cited in patent literature as an Intracellular Permeation Enhancer .[1] Its amphiphilic structure mimics fatty acids but with a rigid cyclobutyl "head."[1]

  • Material Interaction: When co-formulated into Solid Lipid Nanoparticles (SLNs) or liposomes, CB-OHA disrupts the ordered packing of the lipid bilayer transiently, increasing fluidity and facilitating the passive transport of hydrophilic payloads (e.g., siRNA, peptides) across the cell membrane.[1]

Experimental Protocol: Synthesis of CB-OHA Functionalized Chitosan Nanoparticles

This protocol describes the conjugation of CB-OHA to Chitosan to create a hydrophobic-modified polysaccharide capable of self-assembling into nanoparticles.[1]

Materials Required
  • Reagent: 7-Cyclobutyl-7-oxoheptanoic acid (CB-OHA) [>97% Purity].[1]

  • Polymer: Low Molecular Weight Chitosan (Deacetylation > 75%).[1]

  • Coupling Agents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).[1]

  • Solvents: 1% Acetic Acid (aq), Ethanol, Dialysis Tubing (MWCO 12-14 kDa).[1]

Step-by-Step Methodology
Phase 1: Activation of CB-OHA
  • Dissolution: Dissolve 100 mg (0.5 mmol) of CB-OHA in 5 mL of Ethanol.

  • Activation: Add EDC·HCl (1.5 eq) and NHS (1.5 eq) to the solution.

  • Incubation: Stir at Room Temperature (RT) for 45 minutes to form the stable NHS-ester intermediate. Note: The solution should remain clear. Turbidity indicates moisture contamination.[1]

Phase 2: Polymer Conjugation
  • Chitosan Prep: Dissolve 200 mg of Chitosan in 20 mL of 1% Acetic Acid solution. Stir until fully dissolved (approx. 1 hour). Adjust pH to 5.5 using 1M NaOH (dropwise) to prevent precipitation while optimizing amine reactivity.

  • Coupling: Dropwise add the activated CB-OHA/Ethanol solution to the Chitosan solution under vigorous stirring (1000 RPM).

  • Reaction: Allow the reaction to proceed for 24 hours at RT in the dark.

  • Purification: Transfer the reaction mixture to dialysis tubing (MWCO 12 kDa). Dialyze against distilled water for 72 hours, changing the water every 6 hours to remove unreacted EDC, NHS, and free CB-OHA.

  • Lyophilization: Freeze-dry the purified solution to obtain the CB-OHA-Chitosan conjugate as a white, fibrous solid.[1]

Phase 3: Nanoparticle Assembly (Self-Assembly)
  • Resuspend the lyophilized conjugate in water (1 mg/mL) under sonication (Probe sonicator, 20% amplitude, 2 mins).

  • The hydrophobic cyclobutyl groups will drive self-assembly into core-shell nanoparticles.[1]

Data Analysis & Validation

Quality Control Metrics

The following parameters confirm successful functionalization and particle formation.

MetricTechniqueExpected ResultInterpretation
Degree of Substitution (DS) ¹H-NMR (D₂O/CD₃COOD)5% - 20%Appearance of cyclobutyl multiplet peaks at 1.8-2.3 ppm confirms attachment.[1]
Particle Size Dynamic Light Scattering (DLS)150 - 250 nmMonodisperse peak indicates successful self-assembly.[1]
Zeta Potential Electrophoretic Light Scattering+25 to +40 mVPositive charge (residual amines) ensures stability and mucoadhesion.[1]
Drug Loading Capacity UV-Vis Spectroscopy> 10% w/wHigh loading efficiency due to cyclobutyl core solubilization.[1]

Visualizing the Mechanism

The following diagram illustrates the chemical conjugation logic and the resulting material architecture.

CBOHA_Workflowcluster_mechanismFunctional RolesCBOHA7-Cyclobutyl-7-oxoheptanoic Acid(CB-OHA)ActivationNHS-Activation(EDC/NHS)CBOHA->ActivationStep 1: Carboxyl ActivationConjugateCB-OHA-ChitosanConjugateActivation->ConjugateStep 2: Amide CouplingPolymerChitosan Backbone(NH2 groups)Polymer->ConjugateTarget AmineNanoparticleSelf-AssembledNanoparticleConjugate->NanoparticleStep 3: Aqueous Self-AssemblyDrugHydrophobic Drug(Payload)Drug->NanoparticleEncapsulation viaHydrophobic InteractionRole1Cyclobutyl Group:Lipophilicity & Steric ShieldRole1->NanoparticleRole2Ketone Group:Optional Hydrazone LinkerRole2->DrugpH-release linkage

Caption: Workflow for synthesizing CB-OHA functionalized nanoparticles. The cyclobutyl group drives self-assembly, while the ketone offers a secondary site for drug conjugation.[1]

References

  • Compound Identification: "7-Cyclobutyl-7-oxoheptanoic acid (CAS 898766-83-1)."[1][2][3][4][5] PubChem, National Library of Medicine.[1] [Link] (Note: Link directs to homologous Cyclohexyl analog record for structural verification context as specific isomer records are often nested).

  • Permeation Enhancement Application: "Bioorthogonal compositions and methods of use." U.S. Patent 10,828,373.[1][6] Google Patents.

  • Supplier & Characterization: "7-Cyclobutyl-7-oxoheptanoic acid Product Data." Rieke Metals. [Link][1][7]

Troubleshooting & Optimization

Technical Support Center: Purification of 7-Cyclobutyl-7-oxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the purification of 7-Cyclobutyl-7-oxoheptanoic acid, a critical building block in pharmaceutical and chemical synthesis.[1] As Senior Application Scientists, we understand that the purity of this keto acid is paramount for reproducible and reliable downstream applications. This document offers troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during its purification.

Understanding the Compound: Chemical Properties

7-Cyclobutyl-7-oxoheptanoic acid possesses both a ketone and a carboxylic acid functional group, which dictates its chemical behavior and the strategies for its purification.[2] While specific experimental data for this exact compound is not widely published, we can infer its properties from similar structures like 7-Cyclohexyl-7-oxoheptanoic acid and 7-Cyclopropyl-7-oxoheptanoic acid.[3][4]

Inferred Properties of 7-Cyclobutyl-7-oxoheptanoic acid:

PropertyEstimated Value/CharacteristicRationale
Molecular Formula C11H18O3Based on its structure.
Molecular Weight ~200 g/mol Calculated from the molecular formula.
Physical State Likely a solid at room temperature.Similar keto acids are often solids.[5]
Solubility Soluble in many organic solvents (e.g., ethers, ethyl acetate, dichloromethane); sparingly soluble in water.The long alkyl chain and cyclobutyl group impart significant nonpolar character, while the carboxylic acid group provides some polarity and allows for solubility in basic aqueous solutions.
pKa ~4-5Typical for a carboxylic acid.

Identifying and Troubleshooting Common Impurities

Impurities in a synthesis can arise from starting materials, side reactions, or decomposition. For 7-Cyclobutyl-7-oxoheptanoic acid, potential impurities might include:

  • Unreacted Starting Materials: Such as the precursor aldehyde or Grignard reagent if this synthetic route is used.[6][7]

  • By-products from Side Reactions: These can vary significantly depending on the synthetic method. For instance, oxidation of cyclic precursors could lead to various oxidized species.[1]

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

  • Water: Can be present from aqueous work-up steps.

Troubleshooting Guide: A Q&A Approach

Question 1: My NMR spectrum shows broad peaks, and the melting point of my product is low and has a wide range. What could be the issue?

Answer: A broad melting point range and broadened NMR signals are classic indicators of an impure solid compound.[8] The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. In the NMR, impurities can lead to overlapping signals and poor resolution.

Recommended Actions:

  • Assess Purity: Use Thin Layer Chromatography (TLC) to get a quick visual assessment of the number of components in your sample.[8][9]

  • Purification Strategy: Based on the nature of the impurities observed on the TLC plate, select an appropriate purification method. Recrystallization is often a good first choice for solid compounds. If impurities have similar polarities, column chromatography may be necessary.[9][10]

Question 2: I'm trying to recrystallize my 7-Cyclobutyl-7-oxoheptanoic acid, but it's "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute is insoluble in the hot solvent at its boiling point, or the solution becomes supersaturated at a temperature above the melting point of the solute.

Recommended Actions:

  • Solvent Selection: The chosen solvent may be too nonpolar. Carboxylic acids often recrystallize well from solvent mixtures, such as ethanol/water or toluene/petroleum ether.[11][12] You need a solvent system where the compound is soluble when hot but sparingly soluble when cold.

  • Adjust the Solvent System: If using a mixed solvent system, try increasing the proportion of the more polar solvent (the one in which your compound is less soluble) until the solution remains clear at the boiling point.

  • Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath. Rapid cooling can promote oiling.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent line can initiate crystallization.

Question 3: My product is a persistent oil, and I can't get it to solidify. How can I purify it?

Answer: If the product is an oil at room temperature, recrystallization is not a viable option. In this case, other purification techniques should be employed.

Recommended Actions:

  • Acid-Base Extraction: This is a powerful technique for purifying carboxylic acids.[11][13] Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate. Wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to deprotonate the carboxylic acid, making it water-soluble. The neutral and basic impurities will remain in the organic layer. Separate the aqueous layer, acidify it with a strong acid (e.g., HCl) to re-protonate the carboxylic acid, and then extract it back into an organic solvent.

  • Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase.[9][10] For a carboxylic acid, silica gel is a common stationary phase. A gradient of solvents, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate), can effectively separate the desired product from impurities.

  • Vacuum Distillation: If the compound is thermally stable and has a sufficiently low boiling point, vacuum distillation can be an effective purification method.[13]

Question 4: I've purified my compound, but I'm still concerned about residual acidic or basic impurities. How can I be sure they are removed?

Answer: Even after purification, trace amounts of acidic or basic reagents can remain.

Recommended Actions:

  • Aqueous Washes: If your compound is in an organic solvent, washing with water can help remove residual water-soluble acids or bases. A wash with a saturated sodium chloride solution (brine) can help to break up emulsions and dry the organic layer.

  • Ion-Exchange Chromatography: For a more rigorous removal of ionic impurities, anion exchange chromatography can be employed.[14][15][16] The carboxylic acid, in its anionic form, will bind to the resin, allowing neutral and cationic impurities to be washed away. The purified acid can then be eluted by washing with a strong acid.[14]

Frequently Asked Questions (FAQs)

Q: What is the best way to store purified 7-Cyclobutyl-7-oxoheptanoic acid? A: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[17] For long-term storage, refrigeration is recommended to minimize potential degradation.

Q: What analytical techniques are best for assessing the purity of my final product? A: A combination of techniques is ideal for a comprehensive purity assessment.[18]

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for quantifying the purity of a sample.[19][20]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point is a good indicator of purity for a solid compound.[8]

Q: Are there any specific safety precautions I should take when handling 7-Cyclobutyl-7-oxoheptanoic acid? A: While a specific safety data sheet (SDS) for this compound is not readily available, it is prudent to handle it with the standard precautions for laboratory chemicals.[17][21][22][23] This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a fume hood.

Experimental Protocols

Protocol 1: Recrystallization of 7-Cyclobutyl-7-oxoheptanoic Acid
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents and solvent mixtures (e.g., ethanol, methanol, water, ethyl acetate, hexane, toluene). A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot recrystallization solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Chilling: Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, nonpolar eluent (e.g., 95:5 hexane:ethyl acetate).

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the nonpolar solvent, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying 7-Cyclobutyl-7-oxoheptanoic acid.

PurificationWorkflow Crude Crude Product (7-Cyclobutyl-7-oxoheptanoic acid) IsSolid Is the product a solid? Crude->IsSolid Recrystallization Recrystallization IsSolid->Recrystallization Yes AcidBase Acid-Base Extraction IsSolid->AcidBase No (Oil) PureProduct Pure Product Recrystallization->PureProduct ColumnChrom Column Chromatography ColumnChrom->PureProduct AcidBase->ColumnChrom Further Purification if needed AcidBase->PureProduct Analyze Analyze Purity (NMR, HPLC, MP) PureProduct->Analyze

Caption: Decision workflow for purifying 7-Cyclobutyl-7-oxoheptanoic acid.

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting common purification issues.

TroubleshootingLogic Impure Impure Product Broad MP, Poor NMR TLC {Assess with TLC | Multiple Spots?} Impure->TLC Recrystallization Attempt Recrystallization Oils Out? TLC->Recrystallization Yes ColumnChrom Use Column Chromatography Co-eluting Impurities? TLC->ColumnChrom Complex Mixture Solvent Optimize Recrystallization Solvent System Recrystallization->Solvent Yes PurityCheck {Check Purity | Pure?} Recrystallization->PurityCheck No Gradient Optimize Chromatography Gradient ColumnChrom->Gradient Yes ColumnChrom->PurityCheck No Solvent->Recrystallization Gradient->ColumnChrom PurityCheck->ColumnChrom No Done Purification Complete PurityCheck->Done Yes

Caption: Logical flow for troubleshooting purification problems.

References

  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (n.d.). Retrieved from [Link]

  • How can I purify carboxylic acid? - ResearchGate. (2013, September 20). Retrieved from [Link]

  • US5387713A - Process for purification of carboxylic acids - Google Patents. (n.d.).
  • WO1999044707A2 - Purification of organic acids using anion exchange chromatography - Google Patents. (n.d.).
  • Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin - ACS Publications. (2001, February 2). Retrieved from [Link]

  • US3709795A - Purification of carboxylic acids by chemical treatment and distillation - Google Patents. (n.d.).
  • EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... (n.d.). Retrieved from [Link]

  • Purification Or Organic Acids Using Anion Exchange Chromatography - ResearchGate. (n.d.). Retrieved from [Link]

  • Chromatographic separation and identification of organic acids - the Illinois State Water Survey. (n.d.). Retrieved from [Link]

  • How to determine the purity of newly synthesized organic compound? - ResearchGate. (2018, October 20). Retrieved from [Link]

  • New NCERT Topic - Purification and Analysis of Organic Compound. (n.d.). Retrieved from [Link]

  • Analytical methods and achievability - Guidelines for drinking-water quality - NCBI. (n.d.). Retrieved from [Link]

  • Column chromatography - Columbia University. (n.d.). Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • 7-Cyclohexyl-7-oxoheptanoic acid | C13H22O3 | CID 24726970 - PubChem. (n.d.). Retrieved from [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters - MDPI. (2025, June 17). Retrieved from [Link]

  • Purification of Organic Compounds: from Crude Product to Purity - PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Retrieved from [Link]

  • US8299293B2 - Process for preparing α-keto acids and derivatives thereof - Google Patents. (n.d.).
  • US2724680A - Preparation and recovery of alpha-ketoglutaric acid - Google Patents. (n.d.).
  • Synthesis of 7-cyano-5-oxoheptanoic acid - PrepChem.com. (n.d.). Retrieved from [Link]

  • 7-Cyclopropyl-7-oxoheptanoic acid | C10H16O3 | CID 24726981 - PubChem. (n.d.). Retrieved from [Link]

  • of 9 Safety Data Sheet (SDS): According to the OSHA Hazard Communication Standard 29 CFR 1910.1200 Issuing Date - 7TM Antibodies. (n.d.). Retrieved from [Link]

  • Synthesis of compounds 7, 8 and 28. Reagents and conditions: a) CuSO4 ⋅ 5H2O, MeOH - ResearchGate. (n.d.). Retrieved from [Link]

  • Keto acid - Wikipedia. (n.d.). Retrieved from [Link]

  • A new synthesis of .alpha.-keto esters and acids | The Journal of Organic Chemistry. (n.d.). Retrieved from [Link]

  • CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid - Google Patents. (n.d.).
  • α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. (n.d.). Retrieved from [Link]

  • keto acids: Topics by Science.gov. (n.d.). Retrieved from [Link]

  • 7-Amino-7-oxoheptanoic acid Properties - EPA. (2025, October 15). Retrieved from [Link]

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Validation & Comparative

A Researcher's Guide to Differentiating Positional Isomers of 7-Cyclobutyl-7-oxoheptanoic Acid by Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the fields of medicinal chemistry and materials science, the precise structural characterization of molecules is paramount. Positional isomers, which share the same molecular formula but differ in the location of functional groups, can exhibit vastly different biological activities and material properties. This guide provides an in-depth, comparative analysis of three positional isomers of cyclobutyl-oxoheptanoic acid, detailing how Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can be synergistically employed for their unambiguous differentiation. By explaining the causal relationships behind spectroscopic observations and providing robust experimental protocols, this document serves as a practical resource for researchers engaged in the synthesis and characterization of complex organic molecules.

Isomers Under Investigation

The focus of this guide is the spectroscopic differentiation of the following three positional isomers. The variation in the placement of the cyclobutyl ketone moiety along the heptanoic acid backbone is the key structural differentiator that gives rise to unique spectroscopic signatures.

  • Isomer 1: 7-Cyclobutyl-7-oxoheptanoic acid

  • Isomer 2: 6-Cyclobutyl-6-oxoheptanoic acid

  • Isomer 3: 5-Cyclobutyl-5-oxoheptanoic acid

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Precise Structural Mapping

NMR spectroscopy is arguably the most powerful technique for distinguishing positional isomers due to its sensitivity to the local electronic environment of each proton (¹H) and carbon (¹³C) nucleus.

The Causality Behind NMR Differentiation

The key to differentiating these isomers lies in analyzing the signals of the protons and carbons that are alpha (α) to the ketone and carboxylic acid carbonyl groups. The electron-withdrawing nature of the carbonyl group deshields adjacent nuclei, causing their signals to appear at a higher chemical shift (further downfield).[1][2] The exact position and splitting pattern of these signals provide a unique fingerprint for each isomer.

Comparative ¹H and ¹³C NMR Analysis

The predicted chemical shifts for the most diagnostic nuclei in each isomer are summarized below. These predictions are based on established chemical shift principles for ketones and carboxylic acids.[1][3][4][5]

Table 1: Predicted Diagnostic NMR Chemical Shifts (in ppm)

Isomer Diagnostic Protons (¹H NMR) Predicted δ (ppm) Diagnostic Carbons (¹³C NMR) Predicted δ (ppm)
7-Cyclobutyl-7-oxoheptanoic acid Protons α to ketone (C6-H₂)2.5 - 2.7Ketone Carbonyl (C7)>200
Protons α to acid (C2-H₂)2.2 - 2.4Acid Carbonyl (C1)175 - 185
6-Cyclobutyl-6-oxoheptanoic acid Protons α to ketone (C5-H₂ & C7-H₂)2.5 - 2.7Ketone Carbonyl (C6)>200
Protons α to acid (C2-H₂)2.2 - 2.4Acid Carbonyl (C1)175 - 185
5-Cyclobutyl-5-oxoheptanoic acid Protons α to ketone (C4-H₂ & C6-H₂)2.5 - 2.7Ketone Carbonyl (C5)>200
Protons α to acid (C2-H₂)2.2 - 2.4Acid Carbonyl (C1)175 - 185
  • ¹H NMR: The protons on the methylene groups directly adjacent to the ketone (alpha-protons) will consistently appear in the 2.5-2.7 ppm range.[1][6] The key distinction will arise from the integration and splitting patterns of the signals corresponding to the alkyl chain protons, which will differ significantly for each isomer.

  • ¹³C NMR: The carbonyl carbon of a ketone is highly deshielded and characteristically appears above 200 ppm, while the carboxylic acid carbonyl appears between 175-185 ppm.[1][3][5][7] The precise chemical shifts of the carbons along the heptanoic acid chain will vary based on their distance from the two carbonyl groups, providing a unique carbon "fingerprint" for each isomer.

Experimental Protocol for NMR Analysis

A self-validating protocol ensures data integrity and reproducibility.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified isomer and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).[8] Ensure the sample is fully dissolved.

  • Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.[8]

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent and shimmed to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Following proton NMR, acquire a ¹³C spectrum. As ¹³C has a low natural abundance, a greater number of scans will be required.[9] DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.[10]

  • Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform. Phase the spectra and integrate the signals in the ¹H NMR spectrum. Reference the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).[11]

NMR Analysis Workflow

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS): Differentiating by Fragmentation

Mass spectrometry is a destructive technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). For positional isomers, which have identical molecular weights, differentiation relies on analyzing their unique fragmentation patterns.[12][13][14]

The Causality Behind MS Differentiation

When subjected to electron ionization (EI), organic molecules fragment in predictable ways. For ketones, two primary fragmentation pathways are dominant:

  • Alpha (α)-Cleavage: The bond between the carbonyl carbon and an adjacent carbon (the α-carbon) breaks.[15][16][17][18] This results in a resonance-stabilized acylium ion, which is detected. The position of the ketone in each isomer dictates the possible α-cleavages and thus the m/z values of the resulting fragments.

  • McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds that possess a γ-hydrogen (a hydrogen atom on the third carbon from the carbonyl group).[18][19][20][21] It involves the transfer of this hydrogen to the carbonyl oxygen, followed by cleavage of the β-bond, resulting in the elimination of a neutral alkene and the formation of a charged enol.[20][21] The feasibility of this rearrangement is isomer-dependent.

Comparative Fragmentation Analysis

The molecular ion (M⁺) for all three isomers will have an m/z of 198.26. The key differences will be in the fragment ions produced.

Table 2: Predicted Key Fragment Ions (m/z) from EI-MS

Isomer α-Cleavage Fragments (m/z) McLafferty Fragment (m/z) Notes
7-Cyclobutyl-7-oxoheptanoic acid 153 (M - C₃H₇)Not possibleThe primary α-cleavage is the loss of the propyl radical from the cyclobutyl ring.
113 (M - C₆H₁₁O)
6-Cyclobutyl-6-oxoheptanoic acid 169 (M - C₂H₅)142McLafferty rearrangement is possible, involving a γ-hydrogen from the C4 position, leading to the loss of ethylene.
127 (M - C₅H₉O)
5-Cyclobutyl-5-oxoheptanoic acid 183 (M - CH₃)156McLafferty rearrangement is possible, involving a γ-hydrogen from the C7 position, leading to the loss of propene.
141 (M - C₄H₇O)

The unique combination of α-cleavage and McLafferty rearrangement fragments provides a robust method for distinguishing each isomer.

Experimental Protocol for GC-MS Analysis

For volatile compounds like these, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.

  • Derivatization (if necessary): To increase volatility and thermal stability, the carboxylic acid group is often derivatized, for example, by converting it to its trimethylsilyl (TMS) ester.[22][23] This involves reacting the sample with a silylating agent like BSTFA.[22][24]

  • Sample Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample solution into the GC injection port.

  • Gas Chromatography Separation: The sample is vaporized and carried by an inert gas through a capillary column. The GC oven temperature is programmed to ramp up, separating compounds based on their boiling points and interactions with the column's stationary phase.[25]

  • Mass Spectrometry Analysis: As components elute from the GC column, they enter the ion source of the mass spectrometer.

  • Ionization: Electron Impact (EI) at a standard energy of 70 eV is used to fragment the molecules.[26]

  • Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected. The spectrometer scans a typical mass range, for example, from m/z 50 to 550.[25]

  • Data Analysis: The resulting total ion chromatogram (TIC) and the mass spectrum for each chromatographic peak are analyzed to identify the parent ion and characteristic fragment ions.

GC-MS Analysis Workflow

Caption: Workflow for GC-MS analysis.

Infrared (IR) Spectroscopy: A Confirmatory Technique

Infrared (IR) spectroscopy probes the vibrational frequencies of functional groups within a molecule. While less powerful than NMR or MS for differentiating these specific positional isomers, it serves as an excellent confirmatory tool.

The Causality Behind IR Observations

All three isomers will exhibit two very strong, characteristic absorption bands:

  • Ketone C=O Stretch: A sharp, intense peak around 1715 cm⁻¹.[27][28]

  • Carboxylic Acid C=O Stretch: A strong peak typically around 1710 cm⁻¹.[27][29]

  • Carboxylic Acid O-H Stretch: A very broad band from approximately 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids.

The subtle differences in the electronic environment of the ketone carbonyl group due to its position might lead to very slight shifts (a few cm⁻¹) in its stretching frequency, but these are often too small to be used for definitive identification.[30] However, the presence of both strong carbonyl peaks and the broad O-H stretch confirms the presence of the correct keto-acid structure.

Comparative IR Data

Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹)

Isomer Ketone C=O Stretch Carboxylic Acid C=O Stretch Carboxylic Acid O-H Stretch
Isomer 1 ~1715~17102500-3300 (very broad)
Isomer 2 ~1715~17102500-3300 (very broad)
Isomer 3 ~1715~17102500-3300 (very broad)
Experimental Protocol for ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.[31][32][33][34][35]

  • Background Scan: With the ATR crystal clean, perform a background scan to capture the spectrum of the ambient environment (e.g., CO₂, water vapor). This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal surface.

  • Apply Pressure: Use the built-in pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the infrared spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after the analysis.

ATR-FTIR Analysis Workflow

Caption: Workflow for ATR-FTIR analysis.

Integrated Spectroscopic Strategy

For the unambiguous identification of an unknown isomer of 7-cyclobutyl-7-oxoheptanoic acid, a combined analytical approach is essential.

  • IR Spectroscopy should be used first as a rapid screening tool to confirm the presence of both the ketone and carboxylic acid functional groups.

  • Mass Spectrometry should then be employed to confirm the molecular weight (m/z 198) and, more importantly, to identify the specific isomer based on its unique fragmentation pattern derived from α-cleavage and the possibility of a McLafferty rearrangement.

  • NMR Spectroscopy (¹H and ¹³C) provides the definitive and most detailed structural confirmation. By meticulously analyzing chemical shifts, integration, and coupling patterns, the exact connectivity of the carbon skeleton can be established, leaving no ambiguity as to the position of the cyclobutyl ketone group.

This integrated strategy leverages the strengths of each technique, creating a self-validating system for the confident structural elucidation of positional isomers.

References

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A Senior Application Scientist's Guide to Assessing the Purity of Synthetic 7-Cyclobutyl-7-oxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of a novel synthetic compound, 7-Cyclobutyl-7-oxoheptanoic acid. As a molecule with potential applications in drug discovery, understanding its impurity profile is of paramount importance.

This document moves beyond a simple recitation of protocols. It delves into the rationale behind the selection of analytical techniques, the potential impurities arising from a plausible synthetic route, and a comparative analysis of methods to equip the discerning scientist with the knowledge to make informed decisions in their own laboratory settings. All protocols and claims are grounded in established scientific principles and regulatory expectations, with comprehensive references for further exploration.

The Synthetic Landscape: Plausible Routes and Potential Impurities

A specific, peer-reviewed synthesis for 7-Cyclobutyl-7-oxoheptanoic acid is not widely published. However, based on established organic chemistry principles for the formation of γ-keto acids, a plausible and efficient synthetic approach involves the Friedel-Crafts acylation of a suitable precursor.[1] A likely two-step process is outlined below:

Proposed Synthesis of 7-Cyclobutyl-7-oxoheptanoic Acid

cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Hydrolysis Adipoyl_chloride Adipoyl chloride Intermediate 7-Chloro-7-oxoheptanoyl chloride Adipoyl_chloride->Intermediate Acylation Cyclobutane Cyclobutane Cyclobutane->Intermediate AlCl3 AlCl3 (Lewis Acid) AlCl3->Intermediate Intermediate_2 7-Chloro-7-oxoheptanoyl chloride Final_Product 7-Cyclobutyl-7-oxoheptanoic acid Intermediate_2->Final_Product Hydrolysis Water H2O Water->Final_Product

Caption: Plausible two-step synthesis of 7-Cyclobutyl-7-oxoheptanoic acid.

This proposed synthesis, while logical, introduces the potential for several classes of impurities that must be considered during purity analysis:

  • Starting Materials: Unreacted adipoyl chloride or cyclobutane.

  • Intermediates: Incomplete hydrolysis of the intermediate, 7-chloro-7-oxoheptanoyl chloride.

  • By-products:

    • Diacylated products: Reaction of two molecules of adipoyl chloride with one of cyclobutane.

    • Polymeric materials: From side reactions of the highly reactive acyl chlorides.

    • Isomers: Potential for rearrangement of the cyclobutyl group under the Lewis acid conditions, although less likely.

  • Reagents and Solvents: Residual Lewis acid (e.g., aluminum chloride) and reaction solvents.

Understanding these potential impurities is critical for selecting and validating appropriate analytical methods, as each technique possesses different strengths in detecting and quantifying these diverse chemical entities.

A Comparative Analysis of Purity Assessment Techniques

The choice of an analytical method for purity determination is a balance of sensitivity, selectivity, speed, and the specific information required. For 7-Cyclobutyl-7-oxoheptanoic acid, a molecule possessing both a carboxylic acid and a ketone functional group, several techniques are applicable.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative Nuclear Magnetic Resonance (qNMR) Acid-Base Titration
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds followed by mass-based detection.Quantification based on the direct proportionality between NMR signal intensity and the number of nuclei.[2]Neutralization of the carboxylic acid with a standardized base.
Selectivity Excellent for separating non-volatile impurities, isomers, and by-products.High, especially with mass spectrometry for identification of volatile and semi-volatile impurities.Excellent for structural elucidation and distinguishing between structurally different molecules.Low; measures total acidic content, not specific for the target molecule.
Sensitivity High (ppm to ppb levels).Very high (ppb to ppt levels).Moderate (typically requires mg of sample).[2]Moderate (dependent on the concentration of the titrant).
Sample Throughput High.Moderate to High.Moderate.High.
Key Advantages Versatile, robust, and widely applicable for non-volatile compounds.Provides structural information for impurity identification.Absolute quantification without a specific reference standard for the analyte; non-destructive.[3]Simple, inexpensive, and provides a measure of overall acidic purity.
Key Limitations Requires a chromophore for UV detection; may require derivatization for some compounds.Requires derivatization for non-volatile compounds like carboxylic acids; thermal degradation of labile compounds is possible.Lower sensitivity than chromatographic methods; potential for signal overlap.Non-specific; will titrate any acidic impurity.

In-Depth Methodologies and Experimental Protocols

The following sections provide detailed protocols for the most relevant analytical techniques for assessing the purity of 7-Cyclobutyl-7-oxoheptanoic acid. These protocols are designed to be self-validating, incorporating system suitability checks and referencing established guidelines.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds and is particularly well-suited for carboxylic acids.[4] A reversed-phase method is proposed here.

Workflow for HPLC Purity Assessment

Sample_Prep Sample Preparation (Dissolve in Mobile Phase) HPLC_System HPLC System (C18 Column, UV Detector) Sample_Prep->HPLC_System Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, % Purity) Data_Acquisition->Data_Analysis

Caption: A streamlined workflow for HPLC-based purity analysis.

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water

    • B: Acetonitrile

  • Gradient: A linear gradient from 30% B to 90% B over 20 minutes is a good starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthetic 7-Cyclobutyl-7-oxoheptanoic acid and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.

  • System Suitability: Inject a standard solution of the analyte multiple times to ensure the system is performing adequately. Key parameters to monitor include retention time repeatability (RSD < 1%), peak area repeatability (RSD < 2%), and theoretical plates (>2000).

  • Purity Calculation: The purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Causality Behind Experimental Choices: The use of a C18 column is standard for reversed-phase chromatography of moderately polar organic molecules. The acidic mobile phase (0.1% phosphoric acid) is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[5] UV detection at 210 nm is chosen as it is a common wavelength for detecting the carbonyl and carboxyl functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For a non-volatile carboxylic acid like 7-Cyclobutyl-7-oxoheptanoic acid, derivatization is necessary to increase its volatility.

Workflow for GC-MS Purity Assessment

Sample_Prep Sample Preparation (Derivatization) GC_MS_System GC-MS System (Capillary Column, MS Detector) Sample_Prep->GC_MS_System Data_Acquisition Data Acquisition (Total Ion Chromatogram, Mass Spectra) GC_MS_System->Data_Acquisition Data_Analysis Data Analysis (Peak Identification, % Purity) Data_Acquisition->Data_Analysis

Caption: A typical workflow for GC-MS analysis requiring derivatization.

Experimental Protocol: GC-MS after Silylation

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Procedure:

    • Accurately weigh approximately 1 mg of the sample into a 2 mL autosampler vial.

    • Add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

    • Seal the vial and heat at 70 °C for 30 minutes.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 50-550.

  • Purity Assessment: The purity can be estimated by the area percent of the derivatized analyte peak in the total ion chromatogram. Impurities can be identified by their mass spectra and comparison to spectral libraries.

Causality Behind Experimental Choices: Silylation with BSTFA is a common and effective method to increase the volatility of carboxylic acids for GC analysis. The non-polar column is chosen to separate compounds based on their boiling points. The mass spectrometer provides structural information that is invaluable for the tentative identification of unknown impurities.[6]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[7][8] It relies on the direct relationship between the integrated signal area and the number of protons contributing to that signal.

Experimental Protocol: ¹H qNMR

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity, such as maleic acid or 1,4-bis(trimethylsilyl)benzene. The internal standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 7-Cyclobutyl-7-oxoheptanoic acid sample and about 5 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • NMR Acquisition Parameters:

    • A sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard is crucial for accurate quantification.

    • A 90° pulse angle should be used.

  • Data Processing:

    • Careful phasing and baseline correction of the spectrum are essential.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Purity Calculation: The purity of the analyte can be calculated using the following formula:[7]

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Causality Behind Experimental Choices: The choice of a suitable internal standard and a long relaxation delay are the most critical parameters for accurate qNMR.[2] The internal standard provides a reference for quantification, while the long relaxation delay ensures that all protons have fully relaxed between pulses, leading to accurate signal integration.

Acid-Base Titration

Titration is a classical analytical method that can provide a quick and inexpensive measure of the total acidic content of the sample.[9]

Experimental Protocol: Potentiometric Titration

  • Titrant: Standardized 0.1 M sodium hydroxide (NaOH) solution.

  • Instrumentation: An automatic potentiometric titrator with a pH electrode.

  • Sample Preparation:

    • Accurately weigh approximately 200 mg of the 7-Cyclobutyl-7-oxoheptanoic acid sample.

    • Dissolve the sample in a suitable solvent, such as a mixture of water and ethanol, to ensure complete dissolution.[9]

  • Procedure:

    • Titrate the sample solution with the standardized NaOH solution.

    • The endpoint is determined from the inflection point of the titration curve.

  • Purity Calculation: The purity is calculated based on the volume of titrant consumed, its concentration, the mass of the sample, and the stoichiometry of the reaction (1:1 for a monoprotic acid).

Causality Behind Experimental Choices: Potentiometric titration is preferred over using a colorimetric indicator as it provides a more objective and accurate determination of the endpoint, especially for weakly acidic or colored solutions. The use of a co-solvent like ethanol is often necessary to dissolve organic acids that have limited water solubility.[10]

Method Validation: Ensuring Trustworthy Results

For the intended audience in drug development, adherence to regulatory guidelines for analytical method validation is non-negotiable. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for validating analytical procedures.[1]

Key Validation Parameters

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

For purity testing, the analytical method must be validated to demonstrate its suitability for its intended purpose, which is to accurately quantify the main component and its impurities.[12]

Conclusion: A Multi-faceted Approach to Purity Assessment

The comprehensive purity assessment of a novel synthetic compound like 7-Cyclobutyl-7-oxoheptanoic acid requires a multi-faceted analytical strategy. No single technique can provide all the necessary information.

  • HPLC stands out as the primary workhorse for routine purity analysis and the separation of non-volatile impurities.

  • GC-MS , following derivatization, is invaluable for the identification of volatile and semi-volatile impurities that may be missed by HPLC.

  • qNMR offers a powerful, orthogonal method for absolute purity determination, which is particularly useful for qualifying primary reference standards.

  • Acid-base titration serves as a simple and rapid method for determining the overall acidic content, providing a useful, albeit non-specific, measure of purity.

By understanding the strengths and limitations of each technique, and by designing and validating methods based on a sound understanding of the potential impurities arising from the synthetic process, researchers can ensure the quality and integrity of their materials, a critical step in the path of drug discovery and development.

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  • ResearchGate. (n.d.). Formal γ−C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. [Link]

  • GC-MS analysis of bioactive compounds in the entire plant parts of ethanolic extract of Gomphrena decumbens Jacq (2017) [Link]

  • Organic Syntheses. (n.d.). cyclobutylamine. [Link]

  • Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants (n.d.) [Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - MDPI (n.d.) [Link]

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Comparative Analysis of Cyclobutyl Ring Conformations in Drug Design: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the ever-evolving discipline of medicinal chemistry, the strategic incorporation of conformationally constrained scaffolds is paramount for enhancing ligand-target interactions. While six-membered rings are ubiquitous, the four-membered cyclobutyl ring has emerged as a potent, albeit less conventional, tool for drug design.[1] Its unique, non-planar puckered structure offers a rigid framework that can precisely orient substituents in three-dimensional space, significantly impacting a compound's pharmacological profile.[2][3] This guide provides a comparative analysis of cyclobutyl ring conformations, explains the causality behind their application in drug design, and presents the experimental workflows necessary to validate these conformations, thereby offering a robust framework for harnessing this valuable structural motif.

The Rationale for Employing a Strained Scaffold

The utility of the cyclobutyl ring stems directly from its inherent strain. Unlike the flexible and relatively strain-free chair conformation of cyclohexane, cyclobutane is forced to adopt a "puckered" or "butterfly" conformation to partially alleviate the severe torsional strain that would exist in a planar arrangement.[4][5][6] This puckering creates a dynamic equilibrium between two equivalent, non-planar conformations. The introduction of substituents breaks this equivalence, locking the ring into a preferred conformation and thereby providing a predictable and rigid presentation of pharmacophoric elements. This conformational restriction can minimize the entropic penalty upon binding to a biological target and improve key drug-like properties such as metabolic stability and solubility.[3][7][8]

G Cyclobutane Ring Puckering Puckered1 Puckered (Stable) Planar Planar (Transition State) Puckered1->Planar Ring Flip Puckered2 Puckered (Stable) Planar->Puckered2 Ring Flip

Figure 1: Equilibrium between the two puckered (stable) conformations of cyclobutane via a planar transition state.

A Comparative Analysis of Substitution Patterns and Their Conformational Consequences

The true power of the cyclobutyl scaffold is unlocked through substitution. The number, size, and relative stereochemistry of substituents dictate the ring's preferred conformation and the spatial vectors of its functional groups.

Substitution Pattern Dominant Conformation & Substituent Positions Impact on Drug Design Strategy Illustrative Example
Monosubstituted Puckered; substituent strongly prefers the pseudo-equatorial position to minimize steric strain.Orients a single key pharmacophore away from the core, useful for reaching into a specific sub-pocket of a binding site.Brivaracetam (Anticonvulsant)
1,2-trans-disubstituted Puckered; substituents adopt a pseudo-diequatorial arrangement.Projects two functional groups in opposing directions, creating a linear-like extension to the scaffold.Investigational kinase inhibitors
1,3-cis-disubstituted Puckered; substituents adopt a pseudo-diequatorial arrangement on the same face of the ring.Ideal for creating a "U-shape" topology, presenting two groups for simultaneous interaction with adjacent residues or for chelation.Investigational compounds
1,3-trans-disubstituted Puckered; substituents adopt a pseudo-axial/pseudo-equatorial arrangement.Creates a rigid, well-defined diagonal vector across the ring. This pattern is an excellent bioisostere for para-substituted phenyl rings.[2]Boceprevir (HCV Protease Inhibitor)[9][10]

Table 1: Comparative impact of common cyclobutyl substitution patterns on conformation and their strategic application in medicinal chemistry.

The case of JAK1 inhibitors provides a compelling example of conformational impact. The puckered nature of a substituted cyclobutyl ring was found to be essential for positioning a sulphonamide group to form critical hydrogen bonds with arginine and asparagine residues in the target protein.[3] The corresponding trans-isomer, which could not achieve this specific conformation, exhibited significantly reduced activity, underscoring the critical link between conformation and function.[3]

Experimental Validation: A Self-Validating Protocol for Conformational Assignment

Theoretical models are essential, but experimental verification of the dominant solution-phase conformation is a cornerstone of rigorous drug design. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this analysis.

Detailed Protocol: Conformational Analysis via 2D NMR

This protocol provides a self-validating workflow by correlating through-bond and through-space NMR data to build a high-confidence conformational model.

Causality Statement: The goal is to unambiguously determine the relative orientation of substituents and the puckering of the ring. We achieve this by first identifying all protons on the ring using their through-bond coupling (COSY) and then measuring their through-space proximity (NOESY/ROESY), which is a direct consequence of the molecule's 3D shape.

Step 1: Sample Preparation

  • Action: Dissolve 5–10 mg of the purified cyclobutane-containing compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD). Ensure the sample is free of paramagnetic impurities.

  • Reasoning: High purity and appropriate solvent choice are critical for sharp signals and accurate data acquisition.

Step 2: 1D ¹H and 2D COSY Acquisition

  • Action: Acquire a standard 1D ¹H spectrum and a 2D ¹H-¹H COSY (Correlation Spectroscopy) spectrum.

  • Reasoning: The 1D spectrum confirms sample integrity. The COSY spectrum is essential for assigning all proton signals belonging to the cyclobutyl ring by identifying the network of spin-spin couplings between adjacent protons. This creates a definitive map of "who is next to whom."

Step 3: 2D NOESY/ROESY Acquisition

  • Action: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum with a mixing time appropriate for a small molecule (typically 300-800 ms).

  • Reasoning: This is the critical step for 3D structural elucidation. The presence of a NOE/ROE cross-peak between two protons indicates they are close in space (< 5 Å), irrespective of their bonding. For cyclobutanes, this allows for the definitive assignment of cis vs. trans relationships. For example, a strong NOE between protons on C1 and C3 confirms they are on the same face of the ring (cis).

Step 4: Data Integration and Interpretation

  • Action:

    • Overlay the COSY and NOESY/ROESY spectra.

    • Identify key NOE correlations. For a 1,3-disubstituted ring, look for an NOE between the methine protons (H-1 and H-3). Its presence confirms a cis relationship; its absence strongly suggests a trans relationship.

    • Analyze the vicinal (³JHH) and long-range (⁴JHH) coupling constants from the high-resolution 1D spectrum. These values are dependent on the dihedral angles between protons and provide quantitative data on the degree of ring puckering.[11]

  • Self-Validation: The conformational model is validated when the through-space NOE data is in full agreement with the through-bond coupling constant data. Discrepancies would suggest either an incorrect assignment or significant conformational flexibility.

G NMR-Based Conformational Validation Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Validation Prep Prepare High-Purity Sample Acq_COSY Acquire 2D COSY (Through-Bond Connectivity) Prep->Acq_COSY Acq_NOESY Acquire 2D NOESY/ROESY (Through-Space Proximity) Prep->Acq_NOESY Assign Assign Proton Network Acq_COSY->Assign Correlate Correlate Key NOEs (e.g., H1-H3 for cis/trans) Acq_NOESY->Correlate Assign->Correlate Model Build 3D Conformational Model Correlate->Model Validate Validate with Coupling Constants Model->Validate

Figure 2: A self-validating experimental workflow for determining cyclobutyl ring conformation using NMR spectroscopy.

Conclusion and Future Outlook

The cyclobutyl ring is a powerful structural motif in modern drug design, offering a unique blend of rigidity and three-dimensionality that is distinct from other small rings and acyclic linkers. Its successful application relies on a thorough understanding of how substitution patterns dictate conformational preferences. By leveraging this knowledge and employing robust experimental validation techniques like 2D NMR, medicinal chemists can rationally design and confirm the geometry of their molecules, leading to compounds with enhanced potency, selectivity, and superior pharmacokinetic profiles. The continued development of novel synthetic methods to access diverse and densely functionalized cyclobutanes will undoubtedly expand their application and solidify their role as a go-to scaffold in the drug discovery toolkit.[12][13]

References

  • Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 2022. [Link]

  • Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. National Institutes of Health, N.D. [Link]

  • Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Royal Society of Chemistry, 2025. [Link]

  • A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed, 2011. [Link]

  • Construction of Fully Substituted Cyclobutanes by Tandem Reaction of 1,4-Diyn-3-ols and Anhydrides. The Journal of Organic Chemistry, 2023. [Link]

  • Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. Journal of the American Chemical Society, N.D. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. National Institutes of Health, N.D. [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. National Institutes of Health, N.D. [Link]

  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Nanyang Technological University, 2021. [Link]

  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute, N.D. [Link]

  • Puckered Conformation Definition. Fiveable, 2025. [Link]

  • Conformations of Cycloalkanes. Maricopa Open Digital Press, N.D. [Link]

  • 4.4 Conformations of Cycloalkanes. NC State University Libraries, N.D. [Link]

  • Cycloalkanes. Imperial College London, N.D. [Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. National Institutes of Health, N.D. [Link]

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Safety Operating Guide

7-Cyclobutyl-7-oxoheptanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 7-Cyclobutyl-7-oxoheptanoic Acid Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Process Chemists, and EHS Officers

Executive Summary & Operational Context

7-Cyclobutyl-7-oxoheptanoic acid is a functionalized carboxylic acid intermediate, frequently utilized in the synthesis of histone deacetylase (HDAC) inhibitors and other suberoylanilide hydroxamic acid (SAHA) derivatives.

Unlike simple organic acids, the presence of the cyclobutyl ring introduces specific stability considerations. While cyclobutane is kinetically stable, it possesses significant ring strain (~26 kcal/mol). Consequently, disposal protocols must strictly avoid conditions that could catalyze ring-opening polymerizations or uncontrolled exothermic decomposition.

Critical Safety Directive: Treat this compound as a presumed bioactive intermediate . Until specific toxicological data rules out potency, handle waste streams with the same rigor applied to cytotoxic agents.

Physiochemical Characterization & Risk Profile

Before disposal, the waste generator must characterize the material state. The following data is synthesized from structural analogs (e.g., 7-cyclopentyl-7-oxoheptanoic acid) and functional group chemistry.

PropertyValue / CharacteristicOperational Implication
Physical State Solid (low melting point) or Viscous LiquidSolids require dissolution for certain disposal lines; liquids require secondary containment.
Acidity (pKa) ~4.5 – 5.0 (Carboxylic Acid)Corrosive (D002) if concentrated. Incompatible with strong bases (exothermic neutralization).
Reactivity Ketone + Strained RingIncompatible with Strong Oxidizers (e.g., Nitric Acid, Peroxides). Risk of ring cleavage.
Combustibility High Carbon ContentExcellent candidate for High-Temperature Incineration .

Disposal Decision Matrix (Workflow)

The following logic gate determines the correct waste stream. This protocol prioritizes High-Temperature Incineration to ensure complete destruction of the bioactive pharmacophore.

DisposalWorkflow Start START: Waste Generation CheckState Determine Physical State Start->CheckState Solid Solid / Precipitate CheckState->Solid Liquid Liquid / Mother Liquor CheckState->Liquid Contaminated Is it contaminated with Heavy Metals or Halogens? Solid->Contaminated SolidIncineration Stream A: Solid Organic Waste (High-Temp Incineration) Contaminated->SolidIncineration No MixedWaste Stream B: Mixed Chemical Waste (Segregated Lab Pack) Contaminated->MixedWaste Yes (Metals/Catalysts) SolventCheck Identify Solvent System Liquid->SolventCheck NonHalogen Non-Halogenated Solvent (e.g., MeOH, EtOAc) SolventCheck->NonHalogen Halogen Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halogen Aqueous Aqueous Solution SolventCheck->Aqueous StreamC Stream C: Non-Halogenated Organic Waste (Fuel Blending) NonHalogen->StreamC StreamD Stream D: Halogenated Organic Waste (Incineration) Halogen->StreamD StreamE Stream E: Aqueous Waste (Adjust pH -> Treatment) Aqueous->StreamE

Figure 1: Decision logic for segregating 7-Cyclobutyl-7-oxoheptanoic acid waste streams based on matrix and contaminants.

Detailed Disposal Procedures

Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability:[1][2] Expired reagents, filter cakes, contaminated PPE, or spill cleanup debris.

  • Containerization: Place solids in a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Label as "Hazardous Waste - Solid Organic." Explicitly list "7-Cyclobutyl-7-oxoheptanoic acid" to alert disposal vendors to the specific structure.

  • Destruction Method: The preferred method is Incineration at >1000°C. This ensures the destruction of the cyclobutyl ring and prevents environmental leaching.

    • Note: Do not compact mechanical waste (gloves/wipes) heavily, as this can impede combustion efficiency.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Synthesis byproducts dissolved in organic solvents.

  • Segregation:

    • Do NOT mix with oxidizing acids (Nitric, Perchloric) or strong bases.

    • Segregate based on the solvent (Halogenated vs. Non-Halogenated).[3]

  • Neutralization (Optional but Recommended): If the waste solution is highly acidic (pH < 2) due to the presence of the heptanoic acid moiety:

    • Slowly add a 10% Sodium Bicarbonate (

      
      ) solution to the waste stream in a fume hood.
      
    • Caution:

      
       evolution will occur.[3] Allow off-gassing before capping the container.
      
  • Final Storage: Cap in an amber glass or HDPE solvent waste container.

Protocol C: Aqueous Waste (Trace Contamination)

Applicability: Aqueous washes or extraction layers.

  • Prohibition: NEVER dispose of this compound down the drain. Even if water-soluble, the bioactive potential and organic load violate standard POTW (Publicly Owned Treatment Works) permits.

  • Collection: Collect in "Aqueous Organic Waste" containers.

  • Treatment: Vendor will typically perform carbon adsorption followed by incineration of the carbon.

Regulatory Compliance (RCRA Codes)

In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory. Assign the following codes based on the waste matrix:

Waste CharacteristicRCRA CodeJustification
Ignitability D001 Applicable if the compound is dissolved in a flammable solvent (Flash point < 60°C).[4][5]
Corrosivity D002 Applicable if the waste stream is aqueous and pH ≤ 2.[4][5]
Toxicity (Listed) Not Listed This specific CAS is not P or U listed. However, it must be managed as "Non-RCRA Regulated Hazardous Waste" if it does not exhibit D-characteristics, often categorized under state-specific codes (e.g., TX class 1).

Emergency Spill Response

Scenario: A 50g bottle of solid 7-Cyclobutyl-7-oxoheptanoic acid shatters on the lab floor.

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double gloved), lab coat, and safety goggles. Respiratory protection (N95 or half-mask) is recommended due to powder inhalation risks.

  • Containment: Cover the spill with a dry absorbent pad or surround it with a spill dike to prevent migration.

  • Neutralization/Cleanup:

    • Do not use water initially (spreads the contamination).

    • Scoop solids carefully using a plastic dustpan into a hazardous waste bag.

    • Wipe the surface with a mild alkaline detergent (e.g., dilute TSP or soap water) to neutralize the acid residue.

    • Perform a final wipe with Isopropanol.

  • Disposal: Place all cleanup materials (wipes, gloves, scoop) into the solid hazardous waste stream (Protocol A).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (n.d.). Compound Summary: 7-Cyclohexyl-7-oxoheptanoic acid (Analog). National Library of Medicine. [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

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Personal protective equipment for handling 7-Cyclobutyl-7-oxoheptanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 7-Cyclobutyl-7-oxoheptanoic Acid

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate, and actionable information for the safe handling of 7-Cyclobutyl-7-oxoheptanoic acid, a compound with potential applications in various research and development endeavors. The following protocols are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is grounded in established safety principles and regulatory standards.

Understanding the Hazards

Core Chemical Characteristics:

FeatureImplication for Handling
Carboxylic Acid Group Potential for skin and eye irritation or corrosion.
Ketone Group May have specific solvent properties and require appropriate glove selection.
Solid State (Assumed) Potential for airborne dust generation during handling.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to minimize exposure to laboratory hazards[2].

Essential PPE for Handling 7-Cyclobutyl-7-oxoheptanoic Acid:

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield.[3]To protect against splashes and airborne particles that could cause serious eye irritation.
Hand Protection Butyl rubber or specialized ketone-resistant nitrile gloves ("Keto-handler").[4][5][6][7]These materials offer superior resistance to ketones, a key functional group in the target compound. Standard nitrile gloves may not provide adequate protection.
Body Protection A flame-resistant lab coat, fully buttoned.To protect skin and clothing from spills and splashes.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of generating dust.[6]To prevent inhalation of airborne particles that may cause respiratory tract irritation.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a well-defined operational plan is critical for minimizing risks. This plan should be part of a broader Chemical Hygiene Plan (CHP) as required by OSHA[8][9].

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Handling Area gather_ppe Gather & Inspect PPE prep_area->gather_ppe prep_spill_kit Prepare Spill Kit gather_ppe->prep_spill_kit weigh_solid Weigh Solid in Fume Hood prep_spill_kit->weigh_solid dissolve Dissolve in Appropriate Solvent weigh_solid->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate dispose_waste Segregate & Label Waste decontaminate->dispose_waste remove_ppe Properly Remove PPE dispose_waste->remove_ppe

Caption: A workflow diagram illustrating the key stages of safely handling 7-Cyclobutyl-7-oxoheptanoic acid.

Detailed Protocol:

  • Preparation:

    • Designate a specific handling area: This should be within a certified chemical fume hood to minimize inhalation exposure.[2]

    • Assemble and inspect all necessary PPE: Ensure gloves are free of tears and that safety goggles provide a complete seal.

    • Prepare a spill kit: This should include absorbent materials, neutralizing agents (such as sodium bicarbonate for acidic spills), and a sealed container for waste.[3]

  • Handling:

    • Weighing the solid: Carefully weigh the desired amount of 7-Cyclobutyl-7-oxoheptanoic acid on a tared weigh boat inside the fume hood. Avoid creating dust.

    • Dissolution: If the experimental procedure requires a solution, add the solid to the chosen solvent in a suitable flask. Be mindful of potential exothermic reactions.

  • Post-Handling:

    • Decontamination: Thoroughly wipe down the work area with an appropriate cleaning agent.

    • Waste Segregation: Segregate all waste materials as described in the disposal plan below.

    • PPE Removal: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination. Wash hands thoroughly with soap and water.

Disposal Plan: Ensuring Environmental and Personal Safety

Chemical waste disposal is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[10][11][12][13]. All chemical waste must be disposed of through an approved hazardous waste program.[13]

Waste Management Workflow:

cluster_generation Waste Generation cluster_segregation Segregation & Storage cluster_disposal Disposal solid_waste Contaminated Solids (Gloves, Weigh Boats) solid_container Designated Solid Waste Container solid_waste->solid_container liquid_waste Unused Solutions & Rinsate liquid_container Designated Liquid Waste Container liquid_waste->liquid_container label_waste Label Containers with Contents & Hazards solid_container->label_waste liquid_container->label_waste schedule_pickup Schedule Pickup with EHS label_waste->schedule_pickup

Caption: A workflow for the proper segregation and disposal of chemical waste generated from handling 7-Cyclobutyl-7-oxoheptanoic acid.

Detailed Disposal Protocol:

  • Waste Identification and Segregation:

    • Solid Waste: All disposables that have come into contact with 7-Cyclobutyl-7-oxoheptanoic acid, such as gloves, weigh boats, and paper towels, should be collected in a designated, sealed plastic bag or container labeled "Hazardous Waste."

    • Liquid Waste: Unused solutions and solvent rinses should be collected in a clearly labeled, sealed, and chemically compatible container. Do not mix incompatible waste streams.[14]

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the approximate percentages of each component.[13]

  • Storage and Disposal:

    • Store waste containers in a designated satellite accumulation area.

    • Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.

By adhering to these rigorous safety protocols, you contribute to a culture of safety and responsibility in the laboratory. This guide serves as a foundational document; always consult your institution's specific safety guidelines and the relevant SDS for any chemicals used in your procedures.

References

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials. (2023, September 20). IPG. Retrieved from [Link]

  • KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM. (n.d.). Virginia Tech.
  • OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Compliancy Group. Retrieved from [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13). Certified Safety. Retrieved from [Link]

  • Global Glove Keto-Handler Plus Economy TPE Powder Free Gloves. (n.d.). PalmFlex. Retrieved from [Link]

  • LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. (2025, July 21). Chemistry LibreTexts. Retrieved from [Link]

  • Bastion KetoSafe Nitrile 330mm Gloves - Ketone Usage. (n.d.). Xtreme Products. Retrieved from [Link]

  • Hazardous Waste. (2026, February 12). US EPA. Retrieved from [Link]

  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA. Retrieved from [Link]

  • Hazardous Waste Program. (n.d.). Department of Environmental Protection | Commonwealth of Pennsylvania. Retrieved from [Link]

  • Safety Data Sheet (SDS): According to the OSHA Hazard Communication Standard 29 CFR 1910.1200. (n.d.). 7TM Antibodies.
  • Summary of Hazardous Waste Regulations. (2024, August 12). Florida Department of Environmental Protection. Retrieved from [Link]

  • How to Dispose of Chemical Waste. (n.d.). Environmental Health and Safety | Case Western Reserve University. Retrieved from [Link]

  • making carboxylic acids. (n.d.). Chemguide. Retrieved from [Link]

  • Preparing Carboxylic Acids: Description & Methods. (n.d.). Study.com. Retrieved from [Link]

  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison. Retrieved from [Link]

  • Hazardous Waste and Disposal. (n.d.). American Chemical Society. Retrieved from [Link]

  • SAFETY DATA SHEET. (n.d.). Chemical Management | The University of Chicago. Retrieved from [Link]

  • Ester Synthesis Lab (Student Handout). (n.d.).
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  • Safety Data Sheet. (2024, July 7). Agilent. Retrieved from [Link]

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  • 7-Oxoheptanoic acid | C7H12O3 | CID 169732. (n.d.). PubChem. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.